EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
Description
BenchChem offers high-quality EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H26N4O10 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
RPTLUFBTKFEJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator that plays a critical role in the advancement of targeted therapies and molecular biology research. This molecule uniquely combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group, enabling the stable conjugation of metal ions to a wide range of biomolecules. This guide provides a comprehensive overview of its applications, physicochemical properties, and detailed experimental protocols for its use in bioconjugation, radiolabeling, and affinity cleavage applications.
The core structure features the well-established hexadentate ligand EDTA, capable of forming highly stable complexes with a variety of metal ions. The (S)-1-(4-Aminoxyacetamidobenzyl) moiety provides a reactive handle for covalent attachment to biomolecules. Specifically, the aminoxy group can react with aldehyde or ketone groups on a target biomolecule, such as those generated by the oxidation of carbohydrate moieties on antibodies, to form a stable oxime linkage. This site-specific conjugation capability is a significant advantage in the development of precisely engineered bioconjugates.
Core Applications
The unique properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) make it a valuable tool in several key areas of biomedical research and drug development:
-
Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes, this molecule can be conjugated to targeting moieties like monoclonal antibodies or peptides. These antibody-drug conjugates (ADCs) can then deliver a cytotoxic payload of radiation directly to cancer cells, minimizing off-target toxicity.[1][2][3]
-
Affinity Cleavage: When chelated with iron (Fe²⁺), the EDTA complex can generate highly reactive hydroxyl radicals in the presence of a reducing agent.[4][5][6][7] If the chelator is attached to a DNA-binding molecule or a protein, these radicals can cleave the DNA or protein backbone in close proximity to the binding site. This technique, known as affinity cleavage, is a powerful tool for mapping the binding sites of small molecules and proteins on nucleic acids and for probing protein structure.[4][6][7][8][9]
-
Diagnostic Imaging: By chelating diagnostic radioisotopes (e.g., Indium-111), this bifunctional chelator can be used to create imaging agents for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) when conjugated to a targeting biomolecule.
Physicochemical and Chelation Properties
Physicochemical Data
The table below summarizes the key physicochemical properties of the closely related parent compound, p-aminobenzyl-EDTA. These values provide a reasonable approximation for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₈ | [10] |
| Molecular Weight | 397.38 g/mol | [10] |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in aqueous solutions at neutral and alkaline pH | General Knowledge |
| Storage Temperature | -20°C | [11] |
Metal Ion Stability Constants
The stability of the metal-chelator complex is crucial for its in vivo applications, as dissociation of the metal ion can lead to toxicity and off-target effects. The following table presents the logarithm of the formation constants (log K) for EDTA with various metal ions. These values are indicative of the high affinity of the EDTA core for these metals.
| Metal Ion | log K | Conditions | Source |
| Fe³⁺ | 25.1 | 20°C, 0.1 M KCl | [12][13] |
| Fe²⁺ | 14.3 | 20°C, 0.1 M KCl | [12][13] |
| In³⁺ | 24.9 | 20°C, 0.1 M KCl | [12] |
| Ga³⁺ | 20.3 | 20°C, 0.1 M KCl | [12] |
| Y³⁺ | 18.1 | 20°C, 0.1 M KCl | [12] |
| Cu²⁺ | 18.8 | 20°C, 0.1 M KCl | [12][13] |
| Zn²⁺ | 16.5 | 20°C, 0.1 M KCl | [12][13] |
| Pb²⁺ | 18.0 | 20°C, 0.1 M KCl | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). These protocols are based on established procedures for similar bifunctional chelators and should be optimized for specific applications.
Protocol 1: Site-Specific Conjugation to an Antibody via Oxime Ligation
This protocol describes the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a monoclonal antibody (mAb) that has been engineered or post-translationally modified to contain an aldehyde or ketone group. A common method is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.[14]
Materials:
-
Monoclonal antibody (mAb)
-
Sodium periodate (B1199274) (NaIO₄)
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aniline (B41778) (as a catalyst)
-
Phosphate-buffered saline (PBS), pH 6.0 and 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Oxidation: a. Prepare a solution of the mAb in PBS, pH 7.4. b. Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 10 minutes at 4°C. e. Remove excess periodate and glycerol by buffer exchange into PBS, pH 6.0, using an SEC column.
-
Oxime Ligation: a. To the oxidized antibody solution, add a 50-fold molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). b. Add aniline to a final concentration of 10 mM. c. Incubate the reaction at room temperature for 4-6 hours with gentle mixing. d. Purify the resulting antibody-chelator conjugate by SEC using PBS, pH 7.4, to remove unreacted chelator and catalyst.
-
Characterization: a. Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm. b. The number of chelators per antibody (chelator-to-antibody ratio, CAR) can be determined using mass spectrometry or by radiolabeling with a tracer metal and measuring the specific activity.
Protocol 2: Radiolabeling of an Antibody-EDTA Conjugate with Indium-111
This protocol outlines the procedure for radiolabeling the antibody-EDTA conjugate with the diagnostic radioisotope Indium-111 (¹¹¹In).
Materials:
-
Antibody-EDTA conjugate from Protocol 1
-
¹¹¹InCl₃ in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
DTPA (diethylenetriaminepentaacetic acid) solution (50 mM)
-
Instant thin-layer chromatography (ITLC) strips
-
Saline as the mobile phase
-
Gamma counter
Procedure:
-
Radiolabeling Reaction: a. In a sterile, metal-free microcentrifuge tube, add the antibody-EDTA conjugate (e.g., 100 µg) to the ammonium acetate buffer. b. Add the ¹¹¹InCl₃ solution (e.g., 1-5 mCi) to the antibody-chelator solution. c. Gently mix and incubate at 37°C for 1 hour.[15]
-
Quenching and Purification: a. After incubation, add a 10-fold molar excess of DTPA solution to chelate any unbound ¹¹¹In. b. Incubate for an additional 10 minutes at room temperature. c. Purify the radiolabeled antibody from free ¹¹¹In-DTPA using an SEC column pre-equilibrated with PBS, pH 7.4.
-
Quality Control: a. Determine the radiochemical purity (RCP) of the final product using ITLC with saline as the mobile phase. The radiolabeled antibody will remain at the origin, while free ¹¹¹In-DTPA will migrate with the solvent front. b. Calculate the RCP by measuring the radioactivity in each section using a gamma counter. An RCP of >95% is generally required for in vivo use.
Protocol 3: Affinity Cleavage of DNA using an Iron-EDTA Conjugate
This protocol describes a general procedure for performing a DNA affinity cleavage experiment using a DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and chelated with Fe(II).
Materials:
-
DNA fragment of interest, 5'-end labeled with ³²P
-
DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Ammonium iron(II) sulfate (B86663)
-
Sodium ascorbate (B8700270) or dithiothreitol (B142953) (DTT)
-
Hydrogen peroxide (H₂O₂)
-
Tris-HCl buffer (pH 7.4)
-
Calf thymus DNA (as a non-specific competitor)
-
Loading dye for polyacrylamide gels
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Binding Reaction: a. In a microcentrifuge tube, combine the ³²P-labeled DNA, the DNA-binding molecule-EDTA conjugate, and non-specific competitor DNA in the Tris-HCl buffer. b. Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
Cleavage Reaction: a. To initiate the cleavage reaction, add ammonium iron(II) sulfate to a final concentration of 10 µM, followed by sodium ascorbate or DTT to a final concentration of 10 mM.[4] b. Add hydrogen peroxide to a final concentration of 0.04%. c. Incubate at room temperature for a defined period (e.g., 1-5 minutes). The optimal time should be determined empirically.
-
Reaction Quenching and Analysis: a. Stop the reaction by adding a quench solution (e.g., thiourea (B124793) or ethanol (B145695) precipitation). b. Lyophilize the samples and resuspend in loading dye. c. Separate the DNA fragments by denaturing PAGE. d. Visualize the cleavage pattern using a phosphorimager. The cleavage sites will appear as bands on the autoradiogram, indicating the binding location of the conjugate.
Visualizations
Bioconjugation and Radiolabeling Workflow
Caption: Workflow for the site-specific conjugation and radiolabeling of a monoclonal antibody.
Affinity Cleavage Experimental Workflow
Caption: Step-by-step workflow for a DNA affinity cleavage experiment.
References
- 1. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A brief overview of targeted radionuclide therapy trials in 2022 [frontiersin.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Cleavage of DNA with methidiumpropyl-EDTA-iron(II): reaction conditions and product analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dervan.caltech.edu [dervan.caltech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequence-specific cleavage of single-stranded DNA: oligodeoxynucleotide-EDTA X Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Cleavage of DNA by Protein-Fe(II) EDTA Conjugates Within Model Chromatin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. medkoo.com [medkoo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid, a bifunctional chelating agent of significant interest in the development of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents. Due to the limited availability of a complete, published protocol for this specific molecule, this guide outlines a conceptual multi-step synthesis based on established organic chemistry principles and published procedures for analogous compounds.
Introduction
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid (p-NH₂-Bn-EDTA-AO) is a derivative of ethylenediaminetetraacetic acid (EDTA) featuring a chiral benzyl (B1604629) group functionalized with an aminoxyacetamido moiety. This structural design incorporates a potent metal-chelating core (EDTA) with a versatile reactive handle (the aminoxy group). The aminoxy group allows for the specific and efficient conjugation to molecules containing aldehyde or ketone functionalities, a common strategy for linking the chelator to targeting vectors such as antibodies, peptides, or nanoparticles.[1][2] The stereochemistry at the benzylic position can influence the conformation of the chelate and its interaction with biological systems.
The primary application of such bifunctional chelators lies in nuclear medicine, where they are used to stably complex radioactive metal ions for use in positron emission tomography (PET), single-photon emission computed tomography (SPECT), or targeted radiotherapy.[3][4] The stability of the metal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid is proposed in a multi-step sequence starting from a commercially available chiral precursor. The overall strategy involves the sequential construction of the ethylenediamine (B42938) backbone, introduction of the EDTA chelating arms with protecting groups, modification of the aromatic ring, and final deprotection.
References
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the precise mechanism of action, signaling pathways, and quantitative metrics for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). This guide, therefore, elucidates its core mechanism based on an analysis of its chemical structure and the well-established functions of its constituent moieties: the ethylenediaminetetraacetic acid (EDTA) core and the (S)-1-(4-Aminoxyacetamidobenzyl) functional group. The principles and protocols described are based on established methodologies for similar bifunctional chelating agents.
Executive Summary
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for advanced applications in biological research and drug development. Its structure comprises two key components: a powerful hexadentate chelator, EDTA, capable of forming highly stable complexes with a wide range of metal ions, and a functionalized benzyl (B1604629) linker that enables covalent attachment to biomolecules. This dual-functionality positions the molecule as a versatile tool for targeted delivery of metals for therapeutic or diagnostic purposes, and for the specific labeling and detection of biological targets. The core mechanism of action is twofold: the sequestration of a metal ion by the EDTA moiety and the targeted delivery facilitated by the biomolecule to which the benzyl linker is attached.
Core Mechanism of Action: Chelation via the EDTA Moiety
The primary function of the EDTA core is to sequester metal ions. EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) to a single metal ion. This multi-point binding results in the formation of a highly stable, ring-like structure known as a chelate complex.[1] This complex is significantly more stable and water-soluble than the free metal ion.[1]
The formation of the metal-EDTA complex prevents the metal ion from engaging in other chemical reactions, which is the basis for its use in chelation therapy to remove toxic heavy metals from the body and as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation.[2][3]
Diagram of Chelation
Caption: The EDTA core chelates a metal ion to form a stable complex.
The Role of the (S)-1-(4-Aminoxyacetamidobenzyl) Linker
This component of the molecule acts as a bifunctional linker, providing a reactive handle for conjugation to other molecules without compromising the chelating ability of the EDTA core. Bifunctional chelators are essential in modern medicine, particularly in the development of targeted radiopharmaceuticals and antibody-drug conjugates.[2][4]
-
Aminoxy Group: The aminoxy (-O-NH2) group is a highly useful functional group in bioconjugation chemistry. It can react specifically with aldehyde or ketone groups on a target biomolecule (often introduced through chemical modification) to form a stable oxime linkage.[5]
-
Benzyl Group: The rigid benzyl ring provides a stable scaffold and spacer, separating the bulky EDTA-metal complex from the conjugated biomolecule. This spacing is crucial to minimize steric hindrance and preserve the biological activity and binding affinity of the targeting molecule.[6]
-
Acetamido Group: This group connects the aminoxy functionality to the benzyl ring, providing a stable amide bond.
Diagram of Bifunctional Chelator Concept
Caption: The bifunctional nature allows chelation and conjugation for targeting.
Hypothesized Mechanism of Action in a Biological Context
When conjugated to a targeting moiety, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) can deliver a chelated metal ion to a specific site in the body. The overall mechanism involves:
-
Chelation: The EDTA core is loaded with a metal ion of interest. This could be a radioisotope for therapy (e.g., Lutetium-177, Yttrium-90) or imaging (e.g., Gallium-68, Copper-64), or a metal with other therapeutic properties.[2][4]
-
Conjugation: The aminoxy group on the linker is reacted with a targeting biomolecule, such as a monoclonal antibody that recognizes a tumor-specific antigen.
-
Systemic Administration & Targeting: The resulting conjugate is administered, circulates in the body, and the targeting moiety binds to its specific biological target (e.g., a receptor on a cancer cell).
-
Therapeutic/Diagnostic Effect: The localized metal ion exerts its effect. In the case of a radioisotope, it delivers a cytotoxic dose of radiation directly to the target cells, minimizing damage to healthy tissue. For imaging, the localized radioactivity is detected by PET or SPECT scanners.
Signaling Pathway for Targeted Radionuclide Therapy
Caption: Targeted delivery of a radionuclide leading to cell death.
Quantitative Data
As no specific experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is publicly available, the following table presents general data for EDTA to illustrate the typical properties of the chelating core.
| Property | Description |
| Metal Ion Affinity | EDTA forms highly stable complexes with most di- and trivalent metal ions. The stability of these complexes, indicated by the formation constant (log K), varies depending on the metal. For example, log K values are approximately 25 for Fe(III), 18 for Cu(II), and 16 for Pb(II). |
| Stoichiometry | EDTA typically binds to metal ions in a 1:1 molar ratio. |
| Solubility | Metal-EDTA complexes are generally highly soluble in water, which facilitates their excretion from the body.[3] |
| Biocompatibility | The calcium disodium (B8443419) salt of EDTA (CaNa2EDTA) is used clinically for heavy metal poisoning, indicating its biocompatibility when used appropriately.[7] |
Experimental Protocols
The following are generalized protocols for key experiments involving a bifunctional chelator like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Protocol: Conjugation to an Antibody
This protocol describes the conjugation of the aminoxy-functionalized chelator to an antibody that has been engineered or modified to contain an aldehyde group.
-
Antibody Preparation: Modify the antibody to introduce an aldehyde group. This can be achieved by mild oxidation of a terminal serine residue or by enzymatic methods. Purify the modified antibody using size-exclusion chromatography.
-
Chelator Preparation: Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) to a final concentration of 10-20 mM.
-
Conjugation Reaction: Mix the modified antibody with a 10- to 50-fold molar excess of the chelator solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unconjugated chelator from the antibody-chelator conjugate using dialysis or size-exclusion chromatography.
-
Characterization: Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) using mass spectrometry or by chelating a radioactive metal and measuring the specific activity.
Protocol: Radiolabeling of the Conjugate
This protocol describes the labeling of the antibody-chelator conjugate with a metallic radioisotope.
-
Buffer Preparation: Prepare a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5). All buffers and vials must be free of contaminating metals.
-
Reaction Setup: In a shielded vial, add the antibody-chelator conjugate to the buffer.
-
Radiolabeling: Add the radioisotope (e.g., ⁶⁸GaCl₃ in HCl) to the conjugate solution. The amount of radioisotope will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for 15-30 minutes. The optimal temperature and time depend on the specific chelator and radioisotope.
-
Quality Control: Determine the radiochemical purity of the labeled conjugate using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled antibody from the free radioisotope.
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the labeled conjugate using a size-exclusion column.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelating Agents - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of aromatic rings in the molecular recognition of aminoglycoside antibiotics: implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
An In-Depth Technical Guide on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This technical guide provides a comprehensive overview of the properties, functionalities, and potential applications of the bifunctional chelator EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The information is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, radiopharmaceuticals, and medical imaging.
Core Properties
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a specialized chemical reagent designed for the site-specific labeling of biomolecules with metal ions. It integrates two key functional components: a hexadentate EDTA core for strong chelation of various metal ions and an aminoxy-functionalized linker for covalent attachment to target molecules.
Chemical and Physical Properties
The fundamental are summarized below. This information is based on publicly available data.[1]
| Property | Value |
| IUPAC Name | 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |
| Molecular Formula | C19H26N4O10 |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 1217704-71-6[2] |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in aqueous solutions, particularly at neutral to alkaline pH (expected) |
Functional Characteristics
The utility of this molecule stems from its dual functionality: robust metal chelation and specific bioconjugation capabilities.
Metal Chelation
The core of the molecule is ethylenediaminetetraacetic acid (EDTA), a well-established and versatile chelating agent. EDTA can form stable, 1:1 complexes with a wide range of di- and trivalent metal ions. This property is crucial for applications in radiolabeling, where a radioactive metal isotope is securely held by the chelator.
Table of Logarithmic Stability Constants (log K) for EDTA with Selected Metal Ions:
| Metal Ion | log K |
| Ga³⁺ | 20.3 |
| In³⁺ | 24.9 |
| Y³⁺ | 18.1 |
| Lu³⁺ | 19.8 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| ⁶⁸Ga³⁺ | ~21 |
Note: These values are for EDTA and may vary slightly for the modified structure.
The high stability of these complexes is critical for in vivo applications to prevent the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.
Bioconjugation via Oxime Ligation
The aminoxyacetamidobenzyl moiety provides a bioorthogonal reactive handle for the covalent attachment of the chelator to a biomolecule of interest. The terminal aminoxy group (-O-NH2) reacts specifically and efficiently with aldehyde or ketone groups to form a stable oxime linkage.
This method of bioconjugation is particularly advantageous for site-specific labeling. For instance, the carbohydrate domains of glycoproteins, such as antibodies, can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. The aminoxy-functionalized chelator can then be selectively conjugated to these sites, leaving the protein's amino acid structure and binding domains unaffected.
Potential Applications in Research and Drug Development
The primary application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is as a bifunctional linker for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.
Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires probes labeled with positron-emitting radionuclides. Gallium-68 (⁶⁸Ga) is a commonly used PET isotope that can be chelated by EDTA. By conjugating EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a targeting vector (e.g., a peptide or antibody) that recognizes a specific biological target (e.g., a tumor-associated receptor), a ⁶⁸Ga-labeled PET imaging agent can be developed.
Targeted Radionuclide Therapy
For therapeutic applications, the EDTA core can be used to chelate therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). When conjugated to a targeting molecule, the resulting radiopharmaceutical can deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissues.
Experimental Protocols (Proposed)
The following are proposed, general protocols for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). Optimization will be required for specific applications.
Protocol for Conjugation to an Aldehyde-Containing Protein
-
Preparation of the Aldehyde-Containing Protein:
-
For glycoproteins, dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.
-
Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).
-
Add a 50- to 100-fold molar excess of the aminoxy-chelator to the aldehyde-containing protein.
-
For aniline-catalyzed reactions, add aniline (B41778) to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove unreacted chelator and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterize the final conjugate by methods such as mass spectrometry and UV-Vis spectroscopy.
-
Protocol for Radiolabeling with Gallium-68
-
Preparation of ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Adjust the pH of the eluate to 4.0-4.5 using a sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁶⁸Ga solution to the purified chelator-biomolecule conjugate (typically 10-50 µg).
-
Incubate the reaction at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods such as radio-TLC or radio-HPLC.
-
Perform a final sterile filtration of the product before in vivo use.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Caption: Workflow for bioconjugation and radiolabeling.
Caption: Oxime ligation reaction scheme.
Caption: Chelation of a metal ion by the EDTA core.
References
In-Depth Technical Guide: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent of significant interest in the field of bioconjugation and drug development. This molecule incorporates the powerful hexadentate chelating properties of ethylenediaminetetraacetic acid (EDTA) with a reactive aminoxy group. This unique combination allows for the stable chelation of a wide range of metal ions while providing a specific functional handle for covalent attachment to biomolecules, such as proteins, peptides, and antibodies. The aminoxy group facilitates highly efficient and chemoselective ligation to aldehyde or ketone moieties, forming a stable oxime bond. This technical guide provides a comprehensive overview of the structure, properties, and applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a focus on its use in creating targeted therapeutic and diagnostic agents.
Core Structure and Chemical Properties
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA, featuring a benzyl (B1604629) group at the C1 position of the ethylenediamine (B42938) backbone, which is further functionalized with an aminoxyacetamido group at the para position. The "(S)" designation indicates the stereochemistry at the chiral carbon in the ethylenediamine backbone.
Chemical Structure:
-
IUPAC Name: 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid[1]
-
Molecular Formula: C₁₉H₂₆N₄O₁₀[1]
-
Molecular Weight: 470.4 g/mol [1]
The core of the molecule is the EDTA framework, which consists of two amine groups and four carboxylic acid groups. This structure allows it to wrap around and form highly stable, water-soluble complexes with a variety of metal ions. The aminoxy group (-O-NH₂) provides a bioorthogonal reactive handle for conjugation to molecules containing aldehyde or ketone groups.
Quantitative Data: Stability of Metal-EDTA Complexes
| Metal Ion | Stability Constant (log K) |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.4 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.9 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Data sourced from various studies on metal-EDTA complex stability.[2][3][4] It is important to note that the stability of these complexes can be influenced by pH.
Experimental Protocols
Synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
A specific, detailed synthesis protocol for this exact molecule is not publicly available. However, a plausible synthetic route can be adapted from the synthesis of similar p-aminobenzyl-EDTA derivatives.[5] The general strategy involves the synthesis of (S)-1-(4-nitrobenzyl)ethylenediamine, followed by carboxymethylation to form the EDTA core, reduction of the nitro group to an amine, and subsequent acylation with an aminoxy-containing activated ester.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Bioconjugation via Oxime Ligation
The aminoxy group of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reacts with aldehydes or ketones on a target biomolecule to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate can be significantly enhanced by the use of an aniline (B41778) catalyst.[6][7][8]
Protocol for Protein Conjugation:
-
Preparation of Aldehyde/Ketone-functionalized Protein: The target protein must first be modified to introduce a reactive carbonyl group. This can be achieved through various methods, such as mild periodate (B1199274) oxidation of N-terminal serine residues or by incorporating unnatural amino acids containing a ketone or aldehyde moiety.
-
Ligation Reaction:
-
Dissolve the aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the same buffer.
-
Add a 50-fold molar excess of the EDTA derivative to the protein solution.
-
To catalyze the reaction, add a freshly prepared solution of aniline or m-phenylenediamine (B132917) to a final concentration of 10-100 mM.[6][7]
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification: Remove the excess unreacted EDTA derivative and catalyst from the conjugated protein using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the target protein or a co-label has a characteristic absorbance).
References
- 1. EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | C19H26N4O10 | CID 74602725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chelating Properties of Aminoxyacetamidobenzyl EDTA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelating properties of aminoxyacetamidobenzyl EDTA, a bifunctional chelator of significant interest in drug development and bioconjugation. Due to the limited availability of specific data for aminoxyacetamidobenzyl EDTA, this guide leverages data from the closely related and structurally similar analog, p-aminobenzyl-EDTA, alongside the foundational chelating characteristics of the parent molecule, ethylenediaminetetraacetic acid (EDTA). The functional linker groups in these molecules are sufficiently distant from the metal-coordinating atoms, suggesting that their influence on the intrinsic chelating properties of the EDTA core is minimal.
Introduction to Bifunctional EDTA Chelators
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand renowned for its ability to form stable, water-soluble complexes with a wide range of metal ions. Bifunctional derivatives of EDTA, such as aminoxyacetamidobenzyl EDTA and p-aminobenzyl-EDTA, retain this potent chelating capability while incorporating a reactive functional group. This "linker" allows for the covalent attachment of the chelator to biomolecules, such as peptides, proteins, and antibodies.[1][2] This dual functionality is pivotal for applications in targeted drug delivery, diagnostic imaging, and as affinity cleaving reagents.[1][3] The aminoxy group, in particular, is valuable for its ability to react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[4]
Quantitative Data on Metal Ion Chelation
The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also referred to as the stability constant. A higher log(Kf) value indicates a more stable complex. The following tables summarize the stability constants for EDTA with various physiologically and pharmaceutically relevant metal ions. These values are considered a reliable baseline for estimating the chelating behavior of its bifunctional analogs.
Table 1: Stability Constants (log Kf) of EDTA Complexes with Divalent Metal Ions [5][6]
| Metal Ion | log Kf |
| Ca2+ | 10.7 |
| Mg2+ | 8.7 |
| Mn2+ | 13.9 |
| Fe2+ | 14.3 |
| Co2+ | 16.5 |
| Ni2+ | 18.4 |
| Cu2+ | 18.8 |
| Zn2+ | 16.5 |
| Cd2+ | 16.5 |
| Pb2+ | 18.0 |
Table 2: Stability Constants (log Kf) of EDTA Complexes with Trivalent and Other Metal Ions [5]
| Metal Ion | log Kf |
| Al3+ | 16.4 |
| Fe3+ | 25.1 |
| Cr3+ | 23.0 |
| Hg2+ | 21.5 |
| Sr2+ | 8.7 |
| Ba2+ | 7.8 |
Note: These values are generally determined at 20-25 °C and an ionic strength of 0.1 M. The conditional stability constant is pH-dependent.[7]
Experimental Protocols for Characterization of Chelating Properties
The determination of stability constants for metal-chelator complexes is crucial for understanding their efficacy and behavior in biological systems. The following are detailed methodologies for key experiments.
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[8][9][10]
Principle: The formation of a metal complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the metal ion and the chelator with a standard base and monitoring the pH, the formation curve of the complex can be generated.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of the chelator (e.g., 0.01 M aminoxyacetamidobenzyl EDTA).
-
Prepare a standardized solution of the metal salt of interest (e.g., 0.01 M CuSO4).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a solution containing the chelator, the metal ion, and the strong acid in the background electrolyte.
-
Titrate the solution with the standardized strong base, adding small increments.
-
Record the pH value after each addition, ensuring equilibrium is reached.
-
Perform a separate titration of the chelator in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
Calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligand molecules bound per metal ion (n̄).
-
Use computational software (e.g., HYPERQUAD) to refine the stability constants from the titration data.[11]
-
Spectrophotometry is a widely used method for studying complex formation, particularly when the complex has a distinct absorption spectrum.[12][13][14][15][16]
Principle: If the metal-ligand complex absorbs light at a wavelength where the free metal ion and ligand do not, the absorbance can be used to determine the concentration of the complex at equilibrium.
Detailed Methodology (Method of Continuous Variations - Job's Plot):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal ion and the chelator.
-
Prepare a series of solutions with a constant total concentration of metal and chelator, but with varying mole fractions of each. The total volume should be kept constant.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-chelator complex.
-
Measure the absorbance of each solution at the λmax.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.
-
Mandatory Visualizations
Caption: Synthetic pathway for p-aminobenzyl-EDTA.
Caption: Schematic of EDTA chelating a metal ion.
Caption: Workflow for determining metal-chelator stability constants.
Applications in Drug Development
The ability to conjugate aminoxyacetamidobenzyl EDTA and its analogs to biomolecules opens up a vast array of applications in drug development:
-
Targeted Radionuclide Therapy: By attaching a chelator to a tumor-targeting antibody, a therapeutic radioisotope can be delivered specifically to cancer cells, minimizing off-target toxicity.
-
Diagnostic Imaging: Chelated paramagnetic metal ions (e.g., Gd3+ for MRI) or positron-emitting isotopes (e.g., 68Ga, 64Cu for PET) can be targeted to specific tissues or organs for enhanced imaging contrast.
-
Heavy Metal Detoxification: While not a primary application for the bifunctional variants, the strong chelating nature of the EDTA core is the basis for its use in treating heavy metal poisoning.[6]
-
Affinity Cleavage: When complexed with a redox-active metal ion like Fe2+, the EDTA moiety can generate localized hydroxyl radicals, leading to the cleavage of nearby biomolecules. This can be used to map binding sites on proteins or nucleic acids.[1]
Conclusion
Aminoxyacetamidobenzyl EDTA represents a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its robust chelating properties, inherited from the EDTA scaffold, combined with a versatile functional group for bioconjugation, enable the targeted delivery of metal ions for therapeutic and diagnostic purposes. While direct quantitative data for this specific derivative is emerging, the well-established characteristics of EDTA and its close analogs provide a solid foundation for its application and further research. The experimental protocols detailed herein offer a clear pathway for the characterization of its metal complexes, ensuring its effective and predictable performance in complex biological systems.
References
- 1. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 6. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. materialsciencetech.com [materialsciencetech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. curresweb.com [curresweb.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Affinity Cleaving Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Affinity Cleaving Agents
Affinity cleaving agents are synthetic molecules designed to bind to a specific biological target and induce cleavage of that target or a nearby molecule. This targeted cleavage provides a powerful tool for footprinting the binding sites of ligands on DNA, RNA, and proteins, as well as for the development of novel therapeutics. The fundamental design of an affinity cleaving agent consists of two key components: a recognition element that provides binding affinity and specificity for the target biomolecule, and a cleaving moiety that, under specific conditions, generates a reactive species to break covalent bonds.
The versatility of this approach lies in the ability to interchange both the recognition element and the cleaving moiety to create agents with tailored specificities and mechanisms of action. This guide will provide a comprehensive overview of the core principles, design considerations, synthesis, and applications of affinity cleaving agents, with a focus on their utility in research and drug development.
Classification of Affinity Cleaving Agents
Affinity cleaving agents can be broadly classified based on their cleaving mechanism and the nature of their recognition element.
Classification by Cleavage Mechanism
The cleavage of the target biomolecule is typically achieved through one of three primary mechanisms:
-
Oxidative Cleavage: This is the most common mechanism, where the cleaving moiety generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in close proximity to the binding site. These radicals then abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids or from the polypeptide chain of proteins, leading to strand scission or backbone cleavage. A classic example is the Fe(II)-EDTA complex, which, in the presence of a reducing agent and molecular oxygen, produces hydroxyl radicals via the Fenton reaction.
-
Hydrolytic Cleavage: These agents catalyze the hydrolysis of phosphodiester bonds in nucleic acids or peptide bonds in proteins. This mechanism mimics the action of natural nucleases and proteases. The cleaving moieties are often metal complexes that can activate a water molecule for nucleophilic attack on the scissile bond.
-
Photoinduced Cleavage: This class of agents incorporates a photosensitizer as the cleaving moiety. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can either directly react with the target or transfer its energy to molecular oxygen to generate singlet oxygen (¹O₂), a potent oxidizing agent that can induce cleavage. This approach offers excellent spatial and temporal control over the cleavage reaction.
Classification by Recognition Element
The recognition element dictates the target specificity of the affinity cleaving agent. Common recognition elements include:
-
DNA Binders: Small molecules that bind to the minor or major groove of DNA, or intercalate between base pairs. Examples include distamycin, netropsin, and actinomycin (B1170597) D.
-
RNA Binders: Molecules that can recognize specific RNA secondary or tertiary structures, such as hairpins, bulges, or pseudoknots.
-
Protein Binders: These can be small molecule inhibitors, peptides, or even engineered protein domains that bind to specific sites on a target protein.
-
Oligonucleotides: Short DNA or RNA sequences that can bind to complementary sequences in target nucleic acids through Watson-Crick base pairing, forming duplexes or triplexes.
Design and Synthesis of Affinity Cleaving Agents
The design of an effective affinity cleaving agent requires careful consideration of the linker connecting the recognition element and the cleaving moiety, as it can influence both binding affinity and cleavage efficiency. The synthesis is typically a multi-step process involving the separate synthesis of the recognition element and the cleaving moiety, followed by their conjugation.
Synthesis of an Fe-EDTA-DNA Binder
A common strategy for creating DNA affinity cleaving agents is to conjugate Fe(II)-EDTA to a DNA binding molecule. The following diagram illustrates a generalized synthetic scheme for attaching Fe-EDTA to a DNA binder.
basic principles of incorporating chelators into peptides
An In-depth Technical Guide to the Core Principles of Incorporating Chelators into Peptides
For researchers, scientists, and drug development professionals, the conjugation of chelators to peptides is a critical process in the creation of targeted radiopharmaceuticals for imaging and therapy. This guide provides a technical overview of the fundamental principles, methodologies, and data involved in creating stable and effective peptide-chelator conjugates.
Introduction to Peptide-Chelator Conjugates
Peptides, with their high specificity and biological activity, are excellent vectors for delivering payloads to specific targets in the body. When the payload is a metallic radionuclide, a chelator is required to securely bind the metal ion to the peptide. The resulting peptide-chelator conjugate can then be used for applications such as Positron Emission Tomography (PET) imaging, Single-Photon Emission Computed Tomography (SPECT) imaging, or targeted radionuclide therapy.
The choice of chelator is dictated by the specific metal ion to be used, the required in vivo stability, and the conjugation chemistry compatible with the peptide. Common chelators include macrocyclic compounds like DOTA and NOTA, and acyclic chelators like DTPA.
Common Chelators and Their Properties
The selection of a suitable chelator is a crucial step in the design of a metallopeptide. This choice is primarily governed by the radionuclide of interest and the desired in vivo stability of the complex. The table below summarizes key properties of commonly used chelators in peptide conjugation.
| Chelator | Common Radionuclides | Typical Labeling Conditions | Key Features |
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu | 90-95°C, 10-30 min, pH 3.5-5.5 | High kinetic inertness, versatile for therapy and diagnostics. |
| NOTA | ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlF | Room temp, 5-15 min, pH 4.0-5.5 | Faster and milder labeling than DOTA, particularly for ⁶⁸Ga. |
| DTPA | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Room temp, 20-30 min, pH 4.0-6.0 | Acyclic chelator, faster labeling but lower in vivo stability than macrocycles. |
| TRAP | ⁶⁸Ga | Room temp, <5 min, pH 3.5-4.5 | Tris(hydroxypyridinone) chelator with very fast and efficient ⁶⁸Ga labeling at room temperature. |
| DFO | ⁸⁹Zr | Room temp to 37°C, 30-60 min, pH 7.0-7.5 | Acyclic siderophore with high affinity for Zr(IV), used for ⁸⁹Zr-based immuno-PET. |
General Workflow for Peptide-Chelator Conjugate Synthesis
The synthesis and application of a peptide-chelator conjugate follows a multi-step process, from initial peptide synthesis to final quality control. This workflow ensures the production of a pure and effective product for preclinical or clinical use.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Chelator Conjugation
This protocol describes the synthesis of a peptide on a solid support, followed by the conjugation of a bifunctional chelator after cleavage from the resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU/HOBt or similar coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Bifunctional chelator (e.g., DOTA-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Peptide Synthesis: The peptide is assembled on the Rink Amide resin using a standard Fmoc-SPPS protocol. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using a coupling agent like HBTU in the presence of DIPEA.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM). The peptide is then cleaved from the resin, and all protecting groups are removed by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then centrifuged, the ether is decanted, and the crude peptide is washed multiple times with cold ether to remove scavengers. The crude peptide is dried under vacuum.
-
Purification of Crude Peptide: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. Fractions containing the pure peptide are collected and lyophilized.
-
Chelator Conjugation: The purified peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or an organic solvent like DMSO. The bifunctional chelator (e.g., DOTA-NHS ester) is added in a slight molar excess (e.g., 1.2 equivalents). The reaction is allowed to proceed for 1-4 hours at room temperature.
-
Final Purification: The resulting peptide-chelator conjugate is purified by RP-HPLC to remove any unreacted chelator and peptide.
-
Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with the positron-emitter Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-peptide conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
Buffering: To the ⁶⁸GaCl₃ eluate, add the DOTA-peptide conjugate (typically 10-50 µg) and the sodium acetate buffer to adjust the pH to between 3.5 and 4.5. The final reaction volume is typically kept low (100-500 µL).
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes in a heating block.
-
Quality Control: After incubation, determine the radiochemical purity (RCP) of the resulting ⁶⁸Ga-DOTA-peptide. This is typically done using radio-HPLC or radio-TLC to separate the labeled conjugate from free ⁶⁸Ga. The RCP should typically be >95%.
-
Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline or PBS) for in vivo studies.
Key Considerations in Chelator-Peptide Design
The process of incorporating a chelator can influence the biological properties of the peptide. The following diagram illustrates the logical relationships between design choices and their potential impact on the final conjugate's performance.
Methodological & Application
Application Notes and Protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for facile incorporation into peptides during solid-phase peptide synthesis (SPPS). This reagent combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group. The aminoxy group allows for the straightforward conjugation of the EDTA moiety to a peptide via a stable oxime ligation, a type of "click" chemistry. This approach enables the site-specific introduction of a strong metal-binding site onto a peptide, which is highly valuable for a range of applications in research and drug development.
The key features of this reagent are:
-
Strong Metal Chelation: The EDTA component forms highly stable complexes with a variety of divalent and trivalent metal ions.
-
Site-Specific Incorporation: The aminoxy functionality allows for precise placement of the chelator at a desired location within the peptide sequence, typically at the N-terminus or on a side chain of an amino acid bearing a carbonyl group.
-
Stable Oxime Linkage: The bond formed between the aminoxy group and an aldehyde or ketone is a stable oxime linkage, ensuring the integrity of the peptide-chelator conjugate under physiological conditions.
-
Compatibility with SPPS: The reagent is designed to be compatible with standard solid-phase peptide synthesis protocols.
These characteristics make EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) a powerful tool for creating peptides with tailored metal-binding capabilities for applications such as:
-
Targeted Radiopharmaceuticals: Chelating radioactive metal isotopes for diagnostic imaging or targeted radiotherapy.
-
Affinity Cleavage Agents: Proximity-induced cleavage of proteins or nucleic acids by chelating redox-active metal ions like Fe(II).
-
Biosensors: Developing peptides that can detect the presence of specific metal ions.
-
Modulation of Metalloprotein Activity: Designing peptides that can sequester or deliver metal ions to influence the function of metal-dependent enzymes.
-
Enhanced Drug Delivery: Improving the pharmacokinetic properties of peptide-based drugs.
Experimental Protocols
This section provides detailed protocols for the incorporation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) into a peptide via oxime ligation following solid-phase peptide synthesis.
Protocol 1: Synthesis of an Aldehyde-Modified Peptide on Solid Support
This protocol describes the synthesis of a peptide with an N-terminal aldehyde group, which will serve as the attachment point for the aminoxy-EDTA reagent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Solid-phase peptide synthesis (SPPS) vessel
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Formylbenzoic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with HBTU/DIPEA or another suitable coupling reagent. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).
-
N-terminal Aldehyde Incorporation: After the final amino acid has been coupled and its Fmoc group removed, couple 4-formylbenzoic acid to the N-terminus.
-
Dissolve 4-formylbenzoic acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and add the solution to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Purification: Purify the crude aldehyde-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Oxime Ligation of Aldehyde-Modified Peptide with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This protocol describes the conjugation of the purified aldehyde-modified peptide with the aminoxy-EDTA reagent in solution.
Materials:
-
Purified aldehyde-modified peptide
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aniline (B41778) buffer (e.g., 100 mM sodium acetate, 200 mM aniline, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the purified aldehyde-modified peptide in a minimal amount of DMSO.
-
Dissolve a 1.2 molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the aniline buffer.
-
-
Ligation Reaction:
-
Add the peptide solution to the aminoxy-EDTA solution.
-
The final reaction mixture should have a peptide concentration in the low millimolar range.
-
Allow the reaction to proceed at room temperature for 4-16 hours. The reaction can be monitored by RP-HPLC.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the EDTA-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization:
-
Confirm the identity of the final EDTA-peptide conjugate by mass spectrometry. The expected mass will be the sum of the peptide mass and the EDTA-reagent mass minus the mass of water.
-
Assess the purity of the final product by analytical HPLC.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and purification of EDTA-peptide conjugates. Actual yields and purities will vary depending on the peptide sequence, length, and the specific conditions used.
| Parameter | Typical Value | Method of Determination | Reference |
| Crude Peptide Yield (after cleavage) | 40-70% | Gravimetric analysis | [1] |
| Purity of Aldehyde-Modified Peptide (after HPLC) | >95% | Analytical RP-HPLC | [2] |
| Oxime Ligation Reaction Yield | >90% | RP-HPLC analysis of reaction mixture | [3] |
| Final Purity of EDTA-Peptide Conjugate (after HPLC) | >98% | Analytical RP-HPLC | [2][4] |
| Overall Yield of Purified EDTA-Peptide Conjugate | 10-30% | Based on initial resin loading | Calculated |
Visualizations
Experimental Workflow for Synthesis of EDTA-Peptide Conjugate
Caption: Workflow for the synthesis of EDTA-peptide conjugates.
Logical Relationship of Components
Caption: Component relationships in EDTA-peptide conjugate formation.
Signaling Pathways and Applications
Peptides functionalized with EDTA have significant potential to interact with and modulate cellular signaling pathways that are dependent on metal ions. Metal ions are crucial cofactors for a vast number of proteins and play key roles in signal transduction.[5][6][7]
Modulation of Metalloprotein-Dependent Signaling
Many signaling pathways rely on metalloproteins, such as matrix metalloproteinases (MMPs) in tissue remodeling and cancer metastasis, and zinc-finger transcription factors in gene regulation. By introducing a potent metal chelator like EDTA into a peptide sequence that targets a specific cellular location or protein, it is possible to locally deplete or sequester essential metal ions, thereby inhibiting the activity of these metalloproteins and modulating the downstream signaling cascade. For instance, a peptide designed to localize to the extracellular matrix could inhibit MMP activity by chelating the zinc ions essential for their catalytic function.
Induction of Oxidative Stress and Cell Death
By chelating redox-active metals like iron (Fe²⁺) or copper (Cu²⁺), EDTA-peptide conjugates can be used to generate localized reactive oxygen species (ROS) through Fenton-like chemistry. If the peptide is designed to bind to a specific cellular target, this can lead to site-specific oxidative damage to proteins, lipids, or nucleic acids, ultimately triggering signaling pathways leading to apoptosis or other forms of cell death. This principle is exploited in the design of targeted anticancer therapies.
Probing Metal Ion Homeostasis
EDTA-functionalized peptides can also serve as tools to study the role of metal ion homeostasis in cellular signaling. By creating peptides that can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus), researchers can investigate how fluctuations in metal ion concentrations in these compartments affect various signaling events.
The ability to site-specifically incorporate a powerful metal chelator into a peptide sequence opens up a wide array of possibilities for creating novel research tools and therapeutic agents that can precisely manipulate metal-dependent biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Aspects of Metal Ions as Signaling Agents in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification with Aminoxyacetamidobenzyl EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. The ability to attach a specific molecule to a precise location on a protein allows for the introduction of probes, drugs, or other functionalities without disrupting the protein's overall structure and function. This document provides detailed application notes and protocols for the site-specific modification of proteins using aminoxyacetamidobenzyl EDTA, a bifunctional molecule that combines a reactive aminooxy group with the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA).
The core of this methodology lies in oxime ligation , a highly efficient and bioorthogonal reaction between an aminooxy group and a carbonyl group (aldehyde or ketone).[1] By introducing a carbonyl group at a specific site on a target protein, the aminoxy-functionalized EDTA can be covalently attached, resulting in a protein-EDTA conjugate. This conjugate can then be used for a variety of applications, including targeted metal chelation, protein footprinting, and the development of antibody-drug conjugates.
Principle of the Method
The overall workflow for site-specific protein modification with aminoxyacetamidobenzyl EDTA involves two key steps:
-
Site-Specific Introduction of a Carbonyl Group: A unique reactive handle in the form of an aldehyde or ketone must be introduced into the target protein at the desired modification site. This can be achieved through various methods, such as the use of the formylglycine-generating enzyme (FGE) which recognizes a specific peptide tag and converts a cysteine residue to a formylglycine (an aldehyde-containing residue).[2][3]
-
Oxime Ligation: The carbonyl-containing protein is then reacted with aminoxyacetamidobenzyl EDTA. The aminooxy group of the EDTA derivative nucleophilically attacks the aldehyde or ketone on the protein, forming a stable oxime bond.[1][4] This reaction is highly specific and can be performed under mild, biocompatible conditions. The efficiency of the ligation can be significantly enhanced by the use of catalysts such as aniline (B41778) or its derivatives.[5][6]
Applications
The site-specific conjugation of EDTA to proteins opens up a range of applications in research and drug development:
-
Targeted Drug Delivery: By attaching aminoxyacetamidobenzyl EDTA to a targeting protein, such as a monoclonal antibody, a potent chelator can be delivered to a specific cell type or tissue. This can be used to deliver radioactive metal ions for therapy or imaging.
-
Protein Structure and Interaction Analysis: The conjugated EDTA can chelate paramagnetic metal ions, which can be used as probes in nuclear magnetic resonance (NMR) spectroscopy or electron paramagnetic resonance (EPR) spectroscopy to provide distance restraints for protein structure determination and to map protein-protein interaction interfaces.[7][8]
-
Protein Footprinting: The Fe(II)-EDTA complex can catalyze the generation of hydroxyl radicals in the presence of a reducing agent and hydrogen peroxide.[9] When tethered to a specific site on a protein, this can be used to map the solvent accessibility of nearby amino acid residues, providing insights into protein folding and conformational changes.[9]
-
Biocatalysis: The introduction of a metal-binding site can be used to engineer novel metalloenzymes with tailored catalytic activities.
Quantitative Data Summary
The efficiency of oxime ligation is a critical parameter for successful protein modification. The following table summarizes key quantitative data related to the reaction kinetics.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ | Aniline-catalyzed, neutral pH | [10] |
| Catalyst Efficiency (mPDA vs. Aniline) | ~2.5-fold higher at equal concentrations | 100 mM catalyst concentration | [11] |
| Catalyst Efficiency (mPDA vs. Aniline) | Up to 15-fold higher reaction rate | Higher concentrations of mPDA (due to better solubility) | [6] |
| Reaction Time to Completion | 5 minutes to a few hours | Dependent on reactant concentrations and catalyst | [1][6] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Aldehyde Group using Formylglycine Generating Enzyme (FGE)
This protocol describes the generation of a protein with a site-specific aldehyde group using the FGE system.[2][3]
Materials:
-
Expression vector containing the target protein with a C-terminal FGE recognition tag (e.g., LCTPSR).
-
Expression vector for Formylglycine Generating Enzyme (FGE).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Buffers: Lysis buffer, Wash buffer, Elution buffer.
Procedure:
-
Co-transform the E. coli expression strain with the plasmids for the target protein and FGE.
-
Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the aldehyde-tagged protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the conversion of the cysteine in the FGE tag to formylglycine.
Protocol 2: Oxime Ligation of Aminoxyacetamidobenzyl EDTA to an Aldehyde-Tagged Protein
This protocol details the covalent attachment of aminoxyacetamidobenzyl EDTA to the aldehyde-tagged protein.
Materials:
-
Purified aldehyde-tagged protein (from Protocol 1).
-
Aminoxyacetamidobenzyl EDTA.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Catalyst Stock Solution: 100 mM m-phenylenediamine (B132917) (mPDA) in reaction buffer.
-
Quenching solution: 1 M hydroxylamine, pH 7.0.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 10-100 µM.
-
Add aminoxyacetamidobenzyl EDTA to the protein solution to a final concentration of 1-10 mM (a 100-fold molar excess over the protein).
-
Add the mPDA catalyst stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Monitor the reaction progress by mass spectrometry to observe the formation of the protein-EDTA conjugate.
-
Once the reaction is complete, quench any unreacted aldehyde groups by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the protein-EDTA conjugate from excess reagents and catalyst using size-exclusion chromatography.
-
Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Chemical logic for site-specific protein modification.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific protein modification: advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific labelling with a metal chelator for protein-structure refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleic Acid Targeting with p-Aminobenzyl-EDTA Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification and cleavage of nucleic acids are powerful strategies in molecular biology, diagnostics, and therapeutics. One promising approach involves the conjugation of peptides, for sequence-specific recognition, to metal-chelating moieties like p-aminobenzyl-EDTA, which can induce localized cleavage of the nucleic acid backbone. This document provides detailed application notes and protocols for the incorporation of p-aminobenzyl-EDTA into peptides and their subsequent use in targeting and cleaving nucleic acids.
Data Presentation
Table 1: Binding Affinities of Peptides to Nucleic Acids
The binding affinity of a peptide-EDTA conjugate to its target nucleic acid is a critical parameter for its efficacy. Fluorescence polarization (FP) is a common technique used to determine the dissociation constant (Kd), a measure of binding affinity. Lower Kd values indicate stronger binding. While specific Kd values for p-aminobenzyl-EDTA-peptide conjugates are sequence-dependent and must be determined empirically, the following table provides representative binding affinities for peptide-nucleic acid interactions determined by FP.
| Peptide/PNA System | Target Nucleic Acid | Method | Dissociation Constant (Kd) | Reference |
| Tat-derived peptide | HIV-1 TAR RNA | Fluorescence Titration | 286 nM | [1] |
| Rev-derived peptide | RRE-IIB RNA | Fluorescence Displacement | 70 nM | [1] |
| PNA Amphiphiles | DNA | Thermodynamics | No significant difference from unmodified PNA | [2] |
| Methidiumpropyl-EDTA (MPE) | Calf Thymus DNA | Scatchard Analysis | 2.4 x 10⁴ M⁻¹ | [3] |
Table 2: Quantitative Analysis of DNA Cleavage Efficiency
The efficiency of nucleic acid cleavage by EDTA-peptide conjugates is typically assessed using gel electrophoresis. The percentage of supercoiled plasmid DNA converted to nicked (single-strand break) or linear (double-strand break) forms is quantified. The following data for Methidiumpropyl-EDTA·Fe(II) (MPE·Fe(II)), a well-characterized DNA cleaving agent, illustrates the type of quantitative data obtained.
| Cleaving Agent | DNA Substrate | Reaction Conditions | Cleavage Metric | Result | Reference |
| MPE·Fe(II) | Supercoiled PM2 DNA | 0.1-0.01 µM MPE·Fe(II), 10 µM DNA, 1-5 mM ascorbate, pH 7.4, 22°C, 3.5 h | Single-strand scissions per MPE·Fe(II) molecule | 1.4 | [3] |
| PNA-DTPA-[¹¹¹In] | Single-stranded DNA | 10-14 days incubation | Overall yield of breaks | 5-7% | [4] |
| Control Oligonucleotide-DTPA-[¹¹¹In] | Single-stranded DNA | 10-14 days incubation | Overall yield of breaks | ≤2% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of p-Aminobenzyl-EDTA Peptides
This protocol describes the incorporation of a p-aminobenzyl-EDTA moiety into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
[p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or Piperidine (B6355638)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS)
-
HPLC for purification
Workflow Diagram:
Caption: Workflow for solid-phase synthesis of p-aminobenzyl-EDTA peptides.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid by dissolving it in DMF with HBTU, HOBt, and DIPEA. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Wash the resin with DMF.
-
Repeat Coupling Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Incorporation of p-Aminobenzyl-EDTA: a. Activate the [p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester using the same method as for other amino acids. b. Couple the activated EDTA-amino acid analog to the growing peptide chain.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide-EDTA conjugate by mass spectrometry.
Protocol 2: Determination of Nucleic Acid Binding Affinity by Fluorescence Polarization
This protocol outlines a method to quantify the binding affinity of a fluorescently labeled peptide-EDTA conjugate to a target nucleic acid sequence using fluorescence polarization.[7][8][9]
Materials:
-
Fluorescently labeled peptide-EDTA conjugate (e.g., with FITC or TAMRA)
-
Target nucleic acid (DNA or RNA)
-
Binding buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Workflow Diagram:
Caption: Workflow for determining binding affinity using fluorescence polarization.
Procedure:
-
Preparation: a. Prepare a stock solution of the fluorescently labeled peptide-EDTA conjugate in the binding buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and well below the expected Kd. b. Prepare a series of dilutions of the target nucleic acid in the binding buffer.
-
Binding Reaction: a. In a microplate, add a fixed concentration of the labeled peptide-EDTA conjugate to each well. b. Add increasing concentrations of the target nucleic acid to the wells. Include a control with no nucleic acid. c. Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: a. Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis: a. Plot the measured fluorescence polarization values as a function of the nucleic acid concentration. b. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Protocol 3: Analysis of Nucleic Acid Cleavage by Gel Electrophoresis
This protocol describes how to assess the ability of a peptide-EDTA conjugate to cleave plasmid DNA in the presence of a metal ion and a reducing agent.[1][10][11]
Materials:
-
Peptide-EDTA conjugate
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Metal salt solution (e.g., Fe(NH₄)₂(SO₄)₂)
-
Reducing agent (e.g., dithiothreitol (B142953) (DTT) or sodium ascorbate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.8)
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
Workflow Diagram:
Caption: Workflow for analyzing nucleic acid cleavage by gel electrophoresis.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA and the peptide-EDTA conjugate in the reaction buffer. b. Add the Fe(II) solution to the mixture. c. Initiate the cleavage reaction by adding the reducing agent (DTT or ascorbate). d. Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding a quench solution, such as a gel loading buffer containing EDTA to chelate the free iron.
-
Agarose Gel Electrophoresis: a. Load the reaction samples onto an agarose gel. Include a lane with untreated plasmid DNA as a control. b. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization and Quantification: a. Stain the gel with a DNA staining agent. b. Visualize the DNA bands using a gel documentation system. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates. c. Quantify the intensity of each band using densitometry software.
-
Data Analysis: Calculate the percentage of DNA in each form to determine the extent of single-strand and double-strand cleavage.
Signaling Pathways
DNA Damage Response to EDTA-Peptide Induced Strand Breaks
The cleavage of DNA by Fe-EDTA-peptide conjugates generates reactive hydroxyl radicals, which can cause both single- and double-strand breaks (DSBs). DSBs are highly cytotoxic lesions that activate a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that sense and signal the presence of DSBs are ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[12][13][14][15][16][17][18]
References
- 1. experts.llu.edu [experts.llu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cleavage of DNA with methidiumpropyl-EDTA-iron(II): reaction conditions and product analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 15. Distinct roles of ATR and DNA‐PKcs in triggering DNA damage responses in ATM‐deficient cells | EMBO Reports [link.springer.com]
- 16. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-PK triggers histone ubiquitination and signaling in response to DNA double-strand breaks produced during the repair of transcription-blocking topoisomerase I lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using EDTA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of metal-chelating moieties, such as ethylenediaminetetraacetic acid (EDTA), into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Peptides functionalized with EDTA can be utilized for a variety of applications, including targeted radionuclide therapy, affinity cleavage of proteins and nucleic acids, and the development of biosensors. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing a novel, trifunctional EDTA-like amino acid building block, Fmoc-NH-EDTA(tBu)₄-COOH.
Data Presentation
The successful incorporation of large, non-natural amino acids like EDTA derivatives into a growing peptide chain is a critical aspect of the synthesis. While direct comparative data for the Fmoc-NH-EDTA(tBu)₄-COOH building block is not extensively published, the following table provides a summary of expected performance based on the successful synthesis of an EDTA-containing cyclic peptide and data from the incorporation of other sterically hindered amino acids.[1][2][3][4]
| Parameter | Standard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) | Fmoc-NH-EDTA(tBu)₄-COOH (Expected) | Reference |
| Coupling Time | 30-60 minutes | 2-4 hours (or double coupling) | [5] |
| Coupling Efficiency | >99% | 95-98% | [4][6] |
| Crude Purity (for a 10-mer peptide) | >85% | 70-85% | [7][8] |
| Overall Yield (for a 10-mer peptide) | ~70-80% | ~50-60% | [7][9] |
Note: The expected values for the EDTA-derivative are estimations based on the successful synthesis of a complex cyclic peptide containing this building block and general knowledge of SPPS with sterically hindered amino acids.[1][2][3][4] Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Synthesis of a Linear Peptide Containing the EDTA Building Block
This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis methodologies and incorporates the specific conditions required for the Fmoc-NH-EDTA(tBu)₄-COOH building block.[10][11][12]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-NH-EDTA(tBu)₄-COOH
-
Coupling reagents: HCTU (or HATU/HCTU for the EDTA building block)[5]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the reaction for another 30 minutes or perform a second coupling.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-NH-EDTA(tBu)₄-COOH:
-
Dissolve Fmoc-NH-EDTA(tBu)₄-COOH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature. Due to the steric hindrance of the EDTA building block, a longer coupling time or a double coupling may be necessary.[3][5]
-
Monitor the reaction with the Kaiser test.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for the EDTA derivative) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Affinity Cleavage of DNA using an EDTA-Peptide Conjugate
This protocol outlines a general workflow for using a purified peptide containing an EDTA moiety for the sequence-specific cleavage of a DNA target.[13]
Materials:
-
Purified EDTA-peptide conjugate
-
Target DNA (e.g., a plasmid or a specific oligonucleotide)
-
Reaction buffer (e.g., Tris-HCl buffer with NaCl)
-
Fe(II) solution (e.g., freshly prepared (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
DNA loading dye
-
Agarose (B213101) gel or polyacrylamide gel
-
Electrophoresis system
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, combine the target DNA and the EDTA-peptide in the reaction buffer.
-
Incubate at room temperature for a sufficient time to allow for binding.
-
-
Initiation of Cleavage:
-
Add the Fe(II) solution to the reaction mixture to charge the EDTA moiety with iron.
-
Initiate the cleavage reaction by adding the reducing agent (DTT). This will generate hydroxyl radicals in the vicinity of the peptide binding site, leading to DNA strand scission.
-
Incubate the reaction for an appropriate time at room temperature.
-
-
Quenching the Reaction: Stop the reaction by adding a chelating agent like free EDTA or by heat inactivation.
-
Analysis of DNA Cleavage:
-
Add DNA loading dye to the reaction mixtures.
-
Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis.
-
Visualize the DNA bands under UV light. The presence of smaller DNA fragments compared to the control (DNA without peptide or without Fe(II)/DTT) indicates successful cleavage.
-
Visualizations
Workflow for Solid-Phase Peptide Synthesis of an EDTA-Containing Peptide
Caption: Workflow for the solid-phase synthesis of an EDTA-containing peptide.
Experimental Workflow for DNA Affinity Cleavage
Caption: Experimental workflow for DNA affinity cleavage using an EDTA-peptide conjugate.
References
- 1. The synthesis of an EDTA-like chelating peptidomimetic building block suitable for solid-phase peptide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical process for the development of targeted radiopharmaceuticals for both imaging (e.g., PET, SPECT) and therapeutic applications (e.g., radioimmunotherapy). The covalent attachment of a chelator, such as a derivative of ethylenediaminetetraacetic acid (EDTA), allows for the stable coordination of a radiometal. A precise conjugation strategy is essential to ensure the homogeneity of the final product, preserve the antibody's binding affinity, and optimize in vivo performance.
This document provides detailed protocols for the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to antibodies. This reagent features an aminooxy group, which enables a highly selective, covalent reaction with an aldehyde or ketone group to form a stable oxime bond.[1][2][3][4] Two primary methods for introducing the required carbonyl functionality onto the antibody are described:
-
Glycan Oxidation: Mild periodate (B1199274) oxidation of the carbohydrate moieties within the antibody's Fc region generates aldehyde groups.[1][5][6] This method utilizes the native structure of the antibody for site-directed conjugation.
-
Unnatural Amino Acid Incorporation: Genetic engineering of the antibody to include an unnatural amino acid, such as p-acetylphenylalanine (pAcPhe), introduces a ketone group at a specific, predetermined site.[7][8][9]
These methods offer precise control over the conjugation site and the number of chelators attached per antibody, known as the Drug-to-Antibody Ratio (DAR).
Chemical Principle: Oxime Ligation
The conjugation is based on the chemical reaction between the aminooxy group of the EDTA chelator and a carbonyl group (aldehyde or ketone) on the antibody. This reaction, known as oxime ligation, is highly efficient and forms a stable oxime bond.[1][3][4] The stability of the oxime linkage is crucial for preventing the premature release of the chelator in vivo.[2]
Caption: Chemical reaction scheme for oxime ligation.
Method 1: Conjugation via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the antibody's native glycans followed by conjugation with the aminooxy-EDTA chelator.
Experimental Workflow
Caption: Workflow for conjugation via glycan oxidation.
Detailed Protocol
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aniline (B41778) (optional catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Ultrafiltration devices (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation & Oxidation: 1.1. Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS.[1] 1.2. Exchange the antibody buffer to the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis. 1.3. Cool the antibody solution to 4°C. 1.4. Prepare a fresh 100 mM solution of sodium meta-periodate in dH₂O. 1.5. Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.[3] 1.6. Incubate the reaction for 30 minutes on ice in the dark.[1][10] 1.7. Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.[1]
-
Purification of Oxidized Antibody: 2.1. Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).
-
Conjugation Reaction: 3.1. Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO. 3.2. Add a 50- to 100-fold molar excess of the aminooxy-EDTA stock solution to the purified oxidized antibody. 3.3. For catalyzed reactions, aniline can be added to a final concentration of 1-10 mM. Aniline can accelerate the rate of oxime bond formation.[3][5] 3.4. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Purification of the Antibody-EDTA Conjugate: 4.1. Remove unreacted aminooxy-EDTA chelator and other small molecules by size-exclusion chromatography (SEC) or by repeated buffer exchange using ultrafiltration devices.
-
Characterization and Storage: 5.1. Determine the final concentration of the antibody conjugate using a BCA assay or by measuring absorbance at 280 nm. 5.2. Characterize the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC). 5.3. Assess the purity and aggregation of the conjugate using SEC-HPLC. 5.4. Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) may be beneficial.[1]
Method 2: Conjugation via Unnatural Amino Acid Incorporation
This method involves the expression of an antibody containing the unnatural amino acid p-acetylphenylalanine (pAcPhe), which provides a ketone group for specific conjugation.[7][8][9]
Experimental Workflow
Caption: Workflow for conjugation to a pAcPhe-containing antibody.
Detailed Protocol
Materials:
-
Purified antibody containing p-acetylphenylalanine (pAcPhe)
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Conjugation Buffer: 10 mM Sodium Acetate, pH 4.0-4.5[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or ultrafiltration devices
Procedure:
-
Antibody Preparation: 1.1. Express and purify the antibody with the site-specifically incorporated pAcPhe using established molecular biology and protein purification techniques. 1.2. Exchange the buffer of the purified pAcPhe-containing antibody to the Conjugation Buffer (10 mM Sodium Acetate, pH 4.0-4.5) to a final concentration of 1-5 mg/mL.[11]
-
Conjugation Reaction: 2.1. Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO. 2.2. Add a 10- to 20-fold molar excess of the aminooxy-EDTA stock solution to the pAcPhe-antibody solution. 2.3. Incubate the reaction for 18-24 hours at 37°C.[11] Efficient conjugation occurs under these mildly acidic conditions.
-
Purification of the Antibody-EDTA Conjugate: 3.1. After the incubation, bring the pH of the solution back to neutral (pH ~7.0-7.4) with a suitable buffer. 3.2. Purify the conjugate from unreacted chelator using size-exclusion chromatography or ultrafiltration as described in Method 1 (Step 4.1).
-
Characterization and Storage: 4.1. Perform characterization and storage as described in Method 1 (Step 5). Due to the site-specific nature of the incorporation, a highly homogeneous product with a specific DAR (e.g., 2.0 if pAcPhe is incorporated at one site on each heavy chain) is expected.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from conjugation experiments using aminooxy chemistry. These values are illustrative and may vary depending on the specific antibody, chelator, and reaction conditions.
Table 1: Conjugation Reaction Parameters and Efficiency
| Parameter | Method 1: Glycan Oxidation | Method 2: pAcPhe Incorporation | Reference |
| Antibody Concentration | 3 - 15 mg/mL | 1 - 5 mg/mL | [1][11] |
| Chelator:Antibody Molar Ratio | 50 - 100:1 | 10 - 20:1 | [11] |
| Reaction pH | 7.2 - 7.5 | 4.0 - 4.5 | [3][11] |
| Reaction Time | 2 - 12 hours | 18 - 24 hours | [10][11] |
| Typical Conjugation Efficiency | > 80% | > 95% | [11] |
| Typical Antibody Recovery | > 85% | > 90% |
Table 2: Characterization of Antibody-EDTA Conjugates
| Parameter | Method 1: Glycan Oxidation | Method 2: pAcPhe Incorporation | Analytical Method |
| Average DAR | 1.5 - 2.5 | Typically 2.0 (Homogeneous) | Mass Spectrometry, UV-Vis |
| Purity (by SEC-HPLC) | > 95% | > 98% | SEC-HPLC |
| Aggregate Content | < 5% | < 2% | SEC-HPLC |
| Binding Affinity Retention | > 90% | > 95% | ELISA, SPR |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR / Low Conjugation Efficiency | - Inefficient antibody oxidation (Method 1)- Degradation of aminooxy-EDTA reagent- Suboptimal reaction pH or temperature | - Confirm periodate concentration and activity- Use fresh aminooxy-EDTA stock solution- Optimize reaction buffer pH and temperature |
| High Levels of Aggregation | - High concentration of organic co-solvent (DMSO)- Antibody instability at conjugation pH (Method 2)- Non-specific cross-linking | - Minimize the volume of DMSO used- Perform a buffer screen to find optimal stability conditions- Ensure efficient purification to remove reactive species |
| Low Antibody Recovery | - Non-specific binding to purification columns- Precipitation of the antibody during reaction | - Pre-treat purification columns with a blocking agent- Adjust buffer conditions or reduce reagent concentrations |
Conclusion
The conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to antibodies via oxime ligation provides a robust and reliable method for producing antibody-chelator conjugates. The glycan oxidation approach offers a straightforward method for modifying native antibodies, resulting in a product with a controlled range of DAR. For applications requiring a highly homogeneous product with a precise DAR, the incorporation of an unnatural amino acid like p-acetylphenylalanine is the preferred method. Proper execution of these protocols and subsequent characterization are essential for the development of effective and safe targeted radiopharmaceuticals.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. Site-specific coupling and sterically controlled formation of multimeric antibody fab fragments with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Conjugation
This technical support guide provides troubleshooting for common issues encountered during the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to aldehyde- or ketone-modified biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and what is its primary application?
A1: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator. It contains an EDTA (Ethylenediaminetetraacetic acid) moiety, which is a powerful chelating agent for metal ions, and an aminoxy group. Its primary use is in bioconjugation, where the aminoxy group reacts with an aldehyde or ketone on a target biomolecule (like a protein or antibody) to form a stable oxime bond.[1][2] This allows for the attachment of a metal-chelating unit to the biomolecule, which is essential for applications such as radioimmunotherapy, medical imaging (PET, SPECT), and targeted drug delivery.
Q2: What is the mechanism of the conjugation reaction?
A2: The conjugation reaction is an oxime ligation. The nucleophilic aminoxy group (-ONH₂) on the EDTA linker attacks the electrophilic carbonyl carbon of an aldehyde or ketone on the target biomolecule. This reaction is catalyzed by acid and results in the formation of a stable carbon-nitrogen double bond, known as an oxime linkage.[3][4][5]
Q3: Why is aniline (B41778) or a similar catalyst recommended for this reaction?
A3: Oxime ligation can be slow at neutral pH.[6][7] Aniline and its derivatives act as nucleophilic catalysts, significantly accelerating the reaction rate, especially under physiological conditions (pH 7.4).[6][8][9][10] The catalyst forms a more reactive intermediate Schiff base with the aldehyde/ketone, which is then readily attacked by the aminoxy group.[6]
Q4: How stable is the resulting oxime bond?
A4: The oxime bond is known for its high hydrolytic stability, especially when compared to other linkages like hydrazones or imines.[3][4][11][12] This stability is crucial for in vivo applications, ensuring the integrity of the conjugate in systemic circulation.[11] The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for simple hydrazones.[4]
Troubleshooting Guide
Problem 1: Low Conjugation Yield
You observe a low yield of the desired conjugate after the reaction, as determined by HPLC, mass spectrometry, or SDS-PAGE.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for oxime ligation is typically mildly acidic (pH 4-5) to facilitate proton catalysis.[6][13] However, many biomolecules require neutral pH for stability. If working at neutral pH (6.5-7.5), the use of a catalyst is critical.[6] |
| Inefficient Catalysis | Aniline is a common catalyst, but its efficiency can be limited.[8][9] Consider using more effective catalysts like p-phenylenediamine (B122844) or 5-methoxyanthranilic acid (5MA), which can increase reaction rates significantly at neutral pH.[13][14] |
| Low Reactant Concentration | The reaction is bimolecular, so its rate is dependent on the concentration of both the EDTA-linker and the biomolecule.[7] If possible, increase the concentration of the reactants to drive the reaction forward. |
| Low Reactivity of Carbonyl | Ketones are generally less reactive than aldehydes.[7][15] If conjugating to a ketone, you may need to use a more efficient catalyst, higher reactant concentrations, or longer reaction times.[7] |
| Side Reactions / Impurities | Ensure high-purity reagents and solvents are used. Impurities can lead to unwanted side reactions that consume starting materials.[7] The aminoxy group itself can be incompatible with certain reaction conditions, such as those used in oxidative folding for disulfide-rich peptides.[5][16] |
Problem 2: Biomolecule Aggregation or Precipitation
During or after the conjugation reaction, you observe precipitation or signs of aggregation (e.g., peak broadening in chromatography).
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Linker | The benzyl (B1604629) group in the linker can increase the overall hydrophobicity of the final conjugate, potentially leading to aggregation, especially with highly loaded biomolecules.[17][18] |
| Solution: | - Include hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), in the reaction buffer or linker design to improve the solubility of the conjugate.[19][20]- Work at lower concentrations of the biomolecule.- Optimize buffer conditions (e.g., adjust ionic strength, add non-ionic detergents in small amounts). |
| EDTA-induced Effects | EDTA is a chelating agent and can strip essential metal ions from metalloproteins, potentially causing denaturation and aggregation.[21] |
| Solution: | - If working with a metalloprotein, ensure that the conjugation reaction is performed in a metal-free buffer to prevent premature chelation by the EDTA-linker before it is conjugated.- After conjugation and purification, the conjugate can be loaded with the desired metal ion. |
Problem 3: Difficulty with Product Purification
You are having trouble separating the final conjugate from unreacted starting materials and byproducts.
| Potential Cause | Recommended Solution |
| Similar Properties of Reactants and Products | The unreacted biomolecule and the final conjugate may have very similar sizes and charge profiles, making separation by standard size-exclusion or ion-exchange chromatography difficult. |
| Solution: | - Affinity Chromatography: If the biomolecule has an affinity tag (e.g., His-tag), this can be used for purification.[22][23][24] Note that EDTA in the buffer can interfere with IMAC (Immobilized Metal Affinity Chromatography) by stripping metal ions from the column.[22] Ensure purification buffers are EDTA-free.- Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the conjugate may allow for separation from the unreacted biomolecule using HIC.- Reversed-Phase HPLC (RP-HPLC): Often provides high-resolution separation for proteins and conjugates.[16][25] |
| Excess Reagents | A large excess of the EDTA-linker can be difficult to remove completely. |
| Solution: | - Use dialysis or tangential flow filtration (ultrafiltration) with an appropriate molecular weight cutoff (MWCO) to remove small molecules like the unreacted linker and catalyst.[26] |
Experimental Protocols & Methodologies
General Protocol for Oxime Ligation
This protocol provides a general workflow for conjugating an aldehyde-modified antibody with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
-
Preparation of Reagents:
-
Prepare a stock solution of the aldehyde-modified antibody in a suitable buffer (e.g., 1X PBS, pH 7.4).
-
Dissolve the EDTA-linker in an aqueous buffer. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be used.
-
Prepare a catalyst stock solution (e.g., 100 mM aniline or p-phenylenediamine) in the reaction buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the aldehyde-modified antibody with the EDTA-linker. A molar excess of the linker (e.g., 5-20 equivalents) is typically used.
-
Add the catalyst to the reaction mixture to a final concentration of 2-10 mM.[13]
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by analytical techniques like RP-HPLC or LC-MS. For time-sensitive applications, increasing the temperature to 75°C can complete the ligation in as little as 5 minutes.[16]
-
-
Purification:
-
Remove excess linker and catalyst using a desalting column, dialysis, or ultrafiltration against a suitable storage buffer (e.g., PBS).[26]
-
If further purification is needed to separate conjugated from unconjugated antibody, use chromatography techniques such as HIC or RP-HPLC.
-
-
Characterization:
-
Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as:
-
Mass Spectrometry (ESI-MS): To determine the mass of the final conjugate.
-
UV-Vis Spectroscopy: To quantify protein and potentially the attached linker if it has a unique chromophore.
-
HPLC: To assess purity and quantify the extent of conjugation.
-
-
Quantitative Data on Reaction Parameters
The following table summarizes data on factors that influence oxime ligation efficiency.
| Parameter | Condition | Typical Result | Reference |
| Catalyst | Uncatalyzed (pH 7) | Very slow reaction | [13] |
| 10 mM Aniline (pH 7) | ~20-fold rate increase vs. uncatalyzed | [13][27] | |
| 2 mM p-phenylenediamine (pH 7) | ~120-fold rate increase vs. uncatalyzed | [13] | |
| pH | pH 4-5 | Optimal for uncatalyzed reaction | [6] |
| pH 7.4 | Slow without catalyst | [6] | |
| Carbonyl Type | Aldehyde (Nonanal) | ~82% completion in 1 hr (no catalyst) | [14] |
| Aldehyde (Cinnamaldehyde) | ~3% completion in 1 hr (no catalyst) | [14] | |
| Ketone | Generally slower than aldehydes | [7] |
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein conjugates of defined structure: synthesis and use of a new carrier molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glenresearch.com [glenresearch.com]
- 15. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 22. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Purification of His-tagged proteins with [desthiobiotin-BSA-EDTA] conjugates exhibiting resistance to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biotium.com [biotium.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminoxyacetamidobenzyl EDTA (AABE) Labeling
Welcome to the technical support center for aminoxyacetamidobenzyl EDTA (AABE) labeling. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is aminoxyacetamidobenzyl EDTA (AABE) labeling?
A1: AABE labeling is a method for attaching an EDTA chelator to a biomolecule of interest. It utilizes a bioorthogonal reaction called oxime ligation, where the aminoxy group on the AABE molecule reacts specifically with an aldehyde or ketone group on the target molecule to form a stable oxime bond.[1][2][3] This is particularly useful for preparing biomolecules for applications such as radiolabeling, where the EDTA moiety can chelate a radiometal.
Q2: What is the optimal pH for the AABE labeling reaction?
A2: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a mildly acidic pH of 4.0-5.5 is generally preferred to accelerate the reaction.[4] However, if your biomolecule is sensitive to acidic conditions, the reaction can be performed efficiently at a neutral pH (6.5-7.5) with the addition of a catalyst like aniline (B41778) or its derivatives.[4][5][6]
Q3: Why is a catalyst sometimes needed for the reaction?
A3: At neutral pH, the formation of the oxime bond can be very slow.[4][5] Nucleophilic catalysts, such as aniline, 5-methoxyanthranilic acid (5MA), or m-phenylenediamine (B132917) (mPDA), significantly accelerate the rate of oxime ligation, allowing for efficient conjugation under physiological conditions.[5][7][8]
Q4: How can I introduce an aldehyde or ketone group onto my protein for AABE labeling?
A4: For glycoproteins like antibodies, aldehyde groups can be generated by gentle oxidation of the carbohydrate moieties (sugars) using sodium meta-periodate (NaIO₄).[2] This method is advantageous as it typically does not affect the protein's antigen-binding site.[2] For other proteins, site-specific introduction of an aldehyde can be achieved through genetic encoding of an "aldehyde tag".[9]
Q5: How do I remove unreacted AABE after the labeling reaction?
A5: Unreacted AABE can be removed based on size differences between the labeled protein and the small AABE molecule. Common methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration with an appropriate molecular weight cutoff (MWCO) vial.[2][10][]
Troubleshooting Guide
This section addresses common problems encountered during AABE labeling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low Yield | Suboptimal pH: The reaction is too slow at your current pH. | For uncatalyzed reactions, adjust the pH to a range of 4.5-5.5. For catalyzed reactions, ensure the pH is between 6.5 and 7.5.[4][5] |
| No Catalyst Used (at neutral pH): The uncatalyzed reaction is inherently slow at neutral pH. | Add a catalyst such as aniline (10-100 mM) or m-phenylenediamine (mPDA) to accelerate the reaction.[5][7][12] | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of your protein and/or the molar excess of the AABE reagent. A 10-50 fold molar excess of the aminoxy reagent is a good starting point. | |
| Inefficient Aldehyde Generation: The periodate (B1199274) oxidation step was incomplete. | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of periodate and the reaction time (typically 15-30 minutes on ice).[2] | |
| Reactant Instability: The aminoxy group on AABE may have degraded. | Use high-quality, fresh AABE. Avoid solvents that may contain trace amounts of aldehydes or ketones, like acetone.[4][8] | |
| Protein Aggregation / Precipitation | Protein Instability at Reaction pH: Your protein may not be stable at the acidic pH required for uncatalyzed reactions. | Perform the reaction at neutral pH (6.5-7.5) using a catalyst.[6] You can also screen for buffer additives or stabilizers that improve protein solubility. |
| Hydrophobicity of Reagents: High concentrations of labeling reagents might reduce protein solubility. | Add a co-solvent like DMSO or DMF, but ensure it does not exceed 5-10% of the total reaction volume as higher concentrations can denature the protein. | |
| Difficulty Purifying the Labeled Protein | Inefficient Separation Method: The chosen purification method is not resolving the conjugate from free label. | For size exclusion chromatography, ensure the column bed volume is sufficient (at least 10x the sample volume) and the correct resin type is used (e.g., Sephadex G-25).[10] For ultrafiltration, select a device with an MWCO that is significantly smaller than your protein but larger than the AABE.[2] |
Reaction Condition Optimization
Optimizing reaction parameters is critical for successful conjugation. The table below summarizes key conditions.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Notes |
| pH | 4.0 - 5.5[4] | 6.5 - 7.5[5][6] | Protein stability should be considered when choosing the pH. |
| Temperature | Room Temperature (20-25°C) or 37°C[9] | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but may impact protein stability. |
| Reaction Time | 2 - 24 hours[5][9] | 1 - 4 hours[2][5] | Monitor reaction progress to determine the optimal time. |
| Catalyst | Not applicable | Aniline or mPDA (10-100 mM)[7][12] | A catalyst is highly recommended for reactions at neutral pH.[5] |
| Molar Ratio | 10-50x molar excess of AABE to protein | 10-50x molar excess of AABE to protein | The optimal ratio should be determined empirically. |
| Buffer | Sodium Acetate, MES | PBS, HEPES | Ensure the buffer does not contain primary amines (like Tris) which can compete with the reaction.[6] |
Experimental Protocols & Visualizations
General Workflow for AABE Labeling of an Antibody
The overall process involves generating reactive aldehydes on the antibody, followed by the conjugation reaction with AABE, and finally, purification of the labeled antibody.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. biotium.com [biotium.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Affinity Cleavage Experiments
Welcome to the technical support center for affinity cleavage experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their protein purification and tag removal workflows. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to low cleavage efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My affinity-tagged protein is not cleaving or the cleavage efficiency is very low. What are the possible causes and how can I fix it?
Low or no cleavage of your fusion protein can be frustrating. The issue can stem from several factors, from the protein itself to the reaction conditions. Here’s a systematic guide to troubleshooting this problem.
Potential Causes & Solutions
-
Suboptimal Reaction Conditions: The efficiency of enzymatic or chemical cleavage is highly dependent on factors like temperature, pH, and incubation time.
-
Temperature: Lower temperatures can significantly slow down the cleavage reaction.[1] Conversely, excessively high temperatures can lead to protein degradation.
-
pH: The pH of the cleavage buffer can impact both the activity of the cleavage agent and the stability of the target protein.[1]
-
Incubation Time: The cleavage reaction may simply not have had enough time to proceed to completion.[2][3]
-
-
Incorrect Enzyme-to-Protein Ratio: For enzymatic cleavage, the amount of protease used is critical.
-
Too little enzyme: Insufficient protease will result in incomplete cleavage.
-
Too much enzyme: An excess of protease can lead to non-specific cleavage of your target protein.[4]
-
-
Presence of Inhibitors: Components in your buffer from the purification steps can inhibit the cleavage agent.
-
Protease Inhibitors: Residual protease inhibitors from the lysis buffer (e.g., PMSF, benzamidine) can inactivate serine proteases like Factor Xa and Enterokinase.[4]
-
Chelating Agents: EDTA can inhibit metalloproteases.
-
Other Buffer Components: High concentrations of salts (e.g., >250 mM NaCl) or imidazole (B134444) (>50 mM) can inhibit certain proteases like Enterokinase.[4]
-
-
Issues with the Cleavage Site: The accessibility and sequence of the cleavage site play a crucial role.
-
Inaccessible Cleavage Site: The cleavage site may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the protease.[4][5]
-
Altered Cleavage Site: Errors during cloning can lead to a mutated or absent cleavage site.[2][6]
-
Flanking Amino Acid Residues: The amino acids immediately adjacent to the cleavage site can influence the efficiency of the reaction. For example, a proline residue immediately following the recognition site can hinder cleavage by some proteases.[1][4]
-
-
Inactive Cleavage Agent: The enzyme or chemical reagent may have lost its activity.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low cleavage efficiency:
Caption: Troubleshooting workflow for low affinity cleavage efficiency.
FAQ 2: How can I optimize the reaction conditions for my affinity cleavage experiment?
Optimizing reaction conditions is a critical step to ensure high cleavage efficiency. The following table summarizes key parameters and recommended starting points for optimization.
Table 1: Optimization of Cleavage Reaction Conditions
| Parameter | General Recommendation | Optimization Strategy |
| Temperature | 4°C to 25°C.[1] | Start with the recommended temperature for your specific protease. If cleavage is slow, consider increasing the temperature in small increments (e.g., to room temperature). For self-cleaving tags, higher temperatures generally lead to higher yields, but may require shorter incubation times.[1] |
| pH | pH 7.0 to 8.5. | The optimal pH is dependent on the specific cleavage agent and target protein stability.[1] Test a range of pH values (e.g., in 0.5 unit increments) to find the best balance between cleavage efficiency and protein integrity. |
| Incubation Time | 2 to 16 hours.[2][8] | If you observe incomplete cleavage, try increasing the incubation time.[2][3] It can be beneficial to run a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal duration. |
| Enzyme Concentration | Varies by protease (see Table 2). | If cleavage is inefficient, you can try increasing the enzyme concentration. However, be cautious as this can also increase the risk of non-specific cleavage. It's best to determine the optimal amount empirically.[2][6] |
| Buffer Additives | Varies. | Some proteases require specific cofactors (e.g., CaCl2 for Factor Xa).[6] Conversely, ensure no inhibiting agents are present. If the cleavage site is likely inaccessible, adding mild denaturants (e.g., low concentrations of urea (B33335) or guanidine-HCl) might help.[4][5][9] |
FAQ 3: What are the recommended enzyme-to-protein ratios for common proteases?
The optimal enzyme-to-protein ratio can vary depending on the specific fusion protein and reaction conditions. However, the following table provides generally accepted starting points for common proteases.
Table 2: Recommended Starting Ratios for Enzymatic Cleavage
| Protease | Recommended Ratio (Enzyme:Target Protein) |
| Thrombin | 10 units per mg of fusion protein.[2][6] |
| Factor Xa | 1% (w/w).[2][6] |
| TEV Protease | 1:100 to 1:50 (w/w) or 10 units per mg of fusion protein. |
| PreScission Protease | 10 units per mg of fusion protein.[2][6] |
| Enterokinase | 1:1000 to 1:100 (w/w). |
Note: These are starting recommendations. The optimal ratio should be determined empirically for each specific target protein.
Experimental Protocols
On-Column Cleavage Protocol (General)
On-column cleavage is a popular method as it simplifies the removal of the cleaved tag and the protease.
-
Equilibrate the Column: Wash the affinity column with 5-10 column volumes of cleavage buffer.
-
Bind the Fusion Protein: Load the clarified cell lysate containing the fusion protein onto the column.
-
Wash the Column: Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.
-
Initiate Cleavage:
-
For protease-mediated cleavage , add the protease in cleavage buffer to the column and incubate for the desired time at the optimal temperature. The flow should be stopped during incubation.
-
For self-cleaving intein tags , exchange the buffer to the cleavage-inducing buffer (often containing a thiol reagent like DTT or cysteine) and incubate.[8]
-
-
Elute the Target Protein: Collect the eluate containing your tag-less target protein.[8] The cleaved tag and, in the case of tagged proteases, the protease will remain bound to the resin.
-
Analyze the Results: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess the efficiency of binding and cleavage.
Caption: A typical workflow for on-column affinity cleavage.
In-Solution Cleavage Protocol (General)
In-solution cleavage is performed after eluting the fusion protein from the affinity resin.
-
Purify the Fusion Protein: Perform affinity purification of the tagged protein according to your standard protocol.
-
Buffer Exchange: If the elution buffer is incompatible with the cleavage reaction (e.g., contains high concentrations of imidazole or denaturants), perform a buffer exchange into the optimal cleavage buffer via dialysis or a desalting column.
-
Perform Cleavage: Add the appropriate amount of cleavage agent to the purified fusion protein and incubate at the optimal temperature for the required time.
-
Remove the Tag and Protease: After cleavage, the tag and the protease need to be removed. This is typically done by a secondary chromatography step. For example, if your protein has a His-tag, you can use a Ni-NTA column to bind the uncleaved protein, the cleaved tag, and a His-tagged protease.
-
Analyze the Results: Use SDS-PAGE to check the completeness of the cleavage and the purity of the final product.
This technical support guide provides a starting point for troubleshooting your affinity cleavage experiments. Remember that every protein is different, and some empirical optimization is often necessary to achieve the best results.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 4. abmgood.com [abmgood.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Troubleshooting of Cleavage Methods [merckmillipore.com]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Activity/Conjugation Efficiency | Degradation of the aminoxy group. | The aminoxy group can be susceptible to oxidation and hydrolysis. Prepare solutions fresh and use them promptly. Avoid exposure to strong oxidizing agents and extreme pH conditions. Store stock solutions under inert gas (e.g., argon or nitrogen) at low temperatures. |
| Hydrolysis of the acetamide (B32628) linker. | Hydrolysis can occur, especially at non-neutral pH. Maintain the pH of the aqueous solution within a neutral range (pH 6-8) for short-term experiments. For long-term storage, consider buffered solutions at pH 7.4. | |
| Oxidation of the benzyl (B1604629) group. | While generally stable, the benzyl group can be susceptible to oxidation under harsh conditions. Protect solutions from light and atmospheric oxygen, especially if transition metal ions are present. | |
| Precipitation or Cloudiness in Solution | Low solubility at certain pH values. | The solubility of EDTA and its derivatives is pH-dependent. Solubility generally increases with higher pH.[1] If precipitation occurs, try adjusting the pH to a more alkaline value (e.g., pH 8.0) with a suitable buffer. |
| Formation of insoluble metal complexes. | If the solution contains divalent or trivalent metal ions, insoluble complexes with the EDTA moiety may form. Use high-purity water and reagents to minimize metal ion contamination. | |
| Inconsistent Results in Assays | Inaccurate concentration of the stock solution. | The concentration of the stock solution may have changed over time due to degradation or solvent evaporation. It is recommended to determine the concentration of the stock solution before use, especially after prolonged storage. HPLC-UV is a suitable method for quantification. |
| Adsorption to container surfaces. | Like many biomolecules, this compound may adsorb to certain types of plastic or glass surfaces. Using low-adsorption microcentrifuge tubes and pipette tips can help mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for an aqueous stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)?
A1: For short-term storage (up to a few days), it is recommended to store the aqueous solution at 2-8°C.[2][3] For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The pH of the solution should ideally be maintained between 7.0 and 8.0 using a suitable buffer. A stock solution of 0.5 M EDTA at pH 8.0 is stable for months at 4°C.[1][4]
Q2: What factors can affect the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in my experiments?
A2: Several factors can influence the stability of the compound in aqueous solutions, including:
-
pH: Extreme pH values can lead to the hydrolysis of the acetamide linker and affect the stability of the aminoxy group.
-
Temperature: Higher temperatures can accelerate degradation reactions.[5]
-
Light: Exposure to light, especially UV light, can potentially lead to photodegradation.[3] It is advisable to store solutions in the dark.
-
Oxidizing Agents: The aminoxy group is susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Metal Ions: The EDTA moiety is a strong chelator of metal ions. The presence of certain metal ions could potentially catalyze degradation reactions.
Q3: How can I check for the degradation of my EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) solution?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and degradation of the compound. By comparing the chromatogram of a stored solution to that of a freshly prepared standard, you can identify degradation products, which would appear as additional peaks. A decrease in the area of the main peak would indicate a loss of the parent compound.
Q4: Is the aminoxy group stable in aqueous solutions?
A4: The aminoxy group is generally stable under neutral to slightly acidic conditions. However, it can be susceptible to oxidation and can react with aldehydes and ketones. It is crucial to avoid conditions that favor these side reactions.
Experimental Protocols
Protocol 1: Preparation and Storage of an Aqueous Stock Solution
-
Reagents and Materials:
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of PBS (pH 7.4) to achieve the desired concentration.
-
Vortex briefly to dissolve the powder completely. If solubility is an issue, gentle warming or sonication can be applied.
-
For long-term storage, aliquot the stock solution into single-use volumes in low-adsorption tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment by HPLC
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Freshly prepared standard solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aged solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) for testing
-
-
Procedure:
-
Set up the HPLC system with a suitable gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Set the UV detector to a wavelength where the compound has significant absorbance (a wavelength scan of a fresh sample may be necessary to determine the optimal wavelength).
-
Inject a known concentration of the freshly prepared standard solution to establish the retention time and peak area of the intact compound.
-
Inject the aged solution that has been stored under specific conditions (e.g., at room temperature for 24 hours).
-
Analyze the chromatogram of the aged sample for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the aged sample to that in the fresh standard.
-
Visualizations
Caption: Workflow for assessing the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Caption: Potential degradation pathways for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
References
Technical Support Center: Purification of Peptides Modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA
Welcome to the technical support center for the purification of peptides modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in purifying peptides modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA?
A1: The primary challenge lies in the dual nature of the modification. The EDTA moiety is a strong metal chelator, which can lead to interactions with metal ions in your HPLC system or purification resins, potentially causing peak broadening, tailing, or even loss of product.[1] The aminoxy group, while useful for conjugation, can also be susceptible to side reactions if not handled properly. Furthermore, the increased hydrophilicity imparted by the EDTA group can alter the peptide's chromatographic behavior, requiring careful method development.
Q2: Which purification method is most suitable for these modified peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides modified with EDTA analogues.[2] It offers high resolution to separate the target peptide from synthesis-related impurities. Solid-phase extraction (SPE) can also be a valuable tool for initial cleanup and desalting, particularly for removing excess reagents before the final HPLC purification step.[3][4]
Q3: How does the (S)-1-(4-Aminoxyacetamidobenzyl)EDTA modification affect the peptide's retention on a C18 column?
A3: The EDTA moiety is highly polar and will generally decrease the retention time of the peptide on a reversed-phase column compared to its unmodified counterpart. The overall effect depends on the sequence and length of the peptide itself. Peptides with a higher content of hydrophobic amino acid residues will still retain well, but the modification will make them elute earlier in the acetonitrile (B52724) gradient.
Q4: Can I use Immobilized Metal Affinity Chromatography (IMAC) for purification?
A4: IMAC is generally not recommended for purifying peptides containing a strong chelator like EDTA. The EDTA on your peptide will likely strip the metal ions (e.g., Ni²⁺, Co²⁺) from the IMAC resin, leading to the elution of your peptide in the flow-through or wash steps, and contamination of the column.
Q5: What purity level should I aim for?
A5: The required purity level depends on the intended downstream application. For initial screening or non-sensitive assays, >90% purity may be sufficient. However, for in-vitro bioassays, in-vivo studies, or clinical applications, a purity of >95% or even >98% is typically required to ensure that observed biological effects are attributable to the modified peptide and not impurities.[5][6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your (S)-1-(4-Aminoxyacetamidobenzyl)EDTA modified peptide.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | Metal Chelation: The EDTA moiety is chelating metal ions from the HPLC system (pump, tubing, frits), leading to poor peak shape.[1] | 1. System Passivation: Flush the entire HPLC system with a solution of EDTA (e.g., 5-10 µM EDTA in your mobile phases) to remove loosely bound metal ions. Important: Remove the column before passivation.[2] 2. Mobile Phase Additive: In some cases, adding a very low concentration of EDTA to the mobile phases can improve peak shape by chelating residual metal ions.[2] 3. Bio-inert System: If metal contamination is a persistent issue, consider using an HPLC system with bio-inert components (e.g., PEEK or titanium). |
| Low Recovery of the Modified Peptide | Aggregation: The peptide may be aggregating, leading to precipitation or irreversible adsorption to surfaces. Poor Solubility: The modified peptide may have poor solubility in the initial mobile phase conditions. | 1. Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[8] 2. Temperature Control: For some peptides, performing the purification at a slightly elevated temperature (e.g., 40°C) can improve solubility and reduce aggregation.[9] 3. Chaotropic Agents: Consider the addition of a chaotropic agent like guanidine (B92328) hydrochloride to the sample solvent to disrupt aggregation, but be mindful of its compatibility with your HPLC system and downstream applications. |
| Presence of Unexpected Peaks in the Chromatogram | Synthesis-Related Impurities: Incomplete coupling can lead to deletion sequences. Incomplete deprotection can leave protecting groups on the peptide.[5] Side Reactions of the Aminoxy Group: The aminoxy group can potentially undergo side reactions during synthesis or cleavage. | 1. Mass Spectrometry Analysis: Use LC-MS to identify the mass of the impurity peaks. This can help determine if they are deletion sequences, incompletely deprotected peptides, or byproducts of side reactions.[10] 2. Optimize Synthesis: If deletion sequences are prevalent, optimize the coupling efficiency during solid-phase peptide synthesis (SPPS). 3. Optimize Cleavage: Ensure complete removal of all protecting groups during the cleavage step. |
| Peptide Elutes in the Void Volume of the SPE Cartridge | Insufficient Retention: The peptide is too polar for the chosen SPE sorbent and is not retained. | 1. Use a More Retentive Sorbent: Switch to a more hydrophobic SPE sorbent (e.g., from C8 to C18). 2. Optimize Loading Conditions: Ensure the loading buffer is sufficiently acidic (e.g., contains 0.1% TFA) to protonate the peptide and increase its interaction with the stationary phase.[9] 3. Mixed-Mode SPE: Consider using a mixed-mode SPE cartridge (e.g., reversed-phase/ion-exchange) for better retention of polar peptides.[11] |
Data Presentation
Table 1: Typical Purity and Yield for Modified Peptide Purification
| Purification Stage | Purity Level (%) | Overall Yield (%) | Application Suitability |
| Crude (Post-synthesis) | 50 - 70 | - | Initial screening, sequence optimization |
| After Solid-Phase Extraction (SPE) | 70 - 85 | 80 - 95 | Peptide arrays, ELISA testing |
| After Single-Pass RP-HPLC | > 95 | 30 - 60 | In-vitro bioassays, enzymology, quantitative studies[6] |
| After Multi-Step RP-HPLC | > 98 | 10 - 40 | In-vivo studies, clinical trials, crystallography[5][7] |
Note: Yields are highly dependent on the peptide sequence, length, and the efficiency of the synthesis and purification steps. The provided ranges are estimates.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | High resolution, well-established for peptides, scalable. | Can be time-consuming, requires specialized equipment, potential for metal chelation issues with EDTA. | Final high-purity purification. |
| Solid-Phase Extraction (SPE) | Adsorption chromatography for sample cleanup.[3][4] | Rapid, good for desalting and removing major impurities, can be automated.[11] | Lower resolution than HPLC, not suitable for separating closely related impurities. | Crude sample cleanup before HPLC. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge.[12] | Can be orthogonal to RP-HPLC, useful for charged peptides. | The high salt concentrations used for elution may not be compatible with all downstream applications. | Alternative or complementary step to RP-HPLC for complex purifications. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This is a general protocol and may require optimization based on the specific properties of your peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified peptide in a minimal volume of Mobile Phase A.
-
If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Centrifuge the sample to remove any particulates.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Flow Rate: Dependent on column dimensions (analytical: ~1 mL/min; preparative: ~20 mL/min).
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp or Tyr are present).
-
Gradient (Analytical Scout Run):
-
5-95% B over 30 minutes to determine the retention time of the target peptide.
-
-
Gradient (Preparative Run):
-
Design a shallower gradient around the elution point of your peptide determined from the scout run. For example, if the peptide elutes at 30% B, a gradient of 20-40% B over 40 minutes can be used for better separation.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Cleanup
-
Cartridge Selection:
-
Choose a C18 SPE cartridge with a bed weight appropriate for your sample amount.
-
-
Conditioning:
-
Wash the cartridge with 1-2 column volumes of acetonitrile (ACN).
-
-
Equilibration:
-
Equilibrate the cartridge with 2-3 column volumes of 0.1% TFA in water.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of 0.1% TFA in water and load it onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
-
Elution:
-
Elute the peptide with a solution of 50-70% ACN in 0.1% TFA in water. The optimal ACN concentration should be determined empirically.
-
-
Drying:
-
Dry the eluted sample using a centrifugal evaporator or by lyophilization.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of modified peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. bachem.com [bachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biocat.com [biocat.com]
- 7. biocompare.com [biocompare.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Preventing Metal Contamination in Experiments Using EDTA Chelators
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting metal contamination when using EDTA (Ethylenediaminetetraacetic acid) in laboratory experiments.
Troubleshooting Guide
Unexpected results in experiments involving EDTA can often be traced back to metal ion contamination. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Issues Related to Metal Contamination
| Problem | Potential Cause | Recommended Solution |
| Unexpected color changes in solutions. | Contamination with transition metal ions that form colored complexes with EDTA.[1] | Identify and eliminate the source of contamination by systematically checking reagents, water, and labware. Use high-purity reagents and ultrapure water.[2] |
| Inconsistent or poor reproducibility in assays. | Variable levels of metal ion contamination between experiments affecting reaction kinetics or binding affinities.[2] | Implement a stringent labware cleaning protocol.[2] Use a consistent source of high-purity water and reagents. Consider preparing a large batch of buffer to be used across multiple experiments. |
| Reduced enzyme activity. | Presence of inhibitory metal ions, or chelation of essential metal cofactors by EDTA.[3] | Test for specific metal ion contamination using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] If EDTA is chelating essential cofactors, consider adjusting the EDTA concentration or using a different chelator with higher specificity. |
| Distorted peak shapes or altered retention times in chromatography. | Metal ion contamination in the mobile phase or on the column, leading to unwanted interactions with the analyte.[5][6] | Passivate the HPLC system by flushing with a dilute solution of EDTA (5-10 µM) or a weak acid like nitric acid.[5][6] Ensure high purity of mobile phase solvents and additives. |
| Precipitation in solutions. | High concentrations of metal ions reacting with EDTA to form insoluble complexes, or pH shifts causing precipitation.[7] | Filter the solution to remove precipitate. Re-evaluate the required EDTA concentration and ensure the pH of the solution is stable and appropriate for the specific metal-EDTA complex.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of metal contamination in the lab?
A1: Common sources of metal contamination include:
-
Labware: Glassware can leach metal ions.[8] Plastics like polypropylene (B1209903) and polyethylene (B3416737) are better, but fluoropolymers (e.g., PFA) are ideal for ultra-trace metal analysis due to their low levels of impurities.[8]
-
Water: Tap water contains significant levels of various metal ions. Always use high-purity water, such as Milli-Q or ultrapure water, for preparing solutions and final rinses of labware.[2]
-
Reagents: Use analytical grade or higher purity reagents. Be aware that even high-grade reagents can contain trace amounts of metal impurities.
-
Airborne Particles: Dust and aerosols in the laboratory environment can introduce metal contamination.[9]
-
Sample Handling: Spatulas, stir bars, and other equipment can be a source of contamination if not properly cleaned.
Q2: How does pH affect EDTA's ability to chelate metals and how can I optimize it?
A2: The chelating ability of EDTA is highly pH-dependent.[1][7] EDTA is a polyprotic acid, and its carboxylate groups must be deprotonated to effectively bind metal ions. At low pH, these groups are protonated, reducing EDTA's chelation efficiency. For most divalent metals, chelation is optimal in neutral to alkaline conditions (pH > 7).[7] To optimize, you should buffer your solution to a pH that ensures the stability of the specific metal-EDTA complex you are working with.[10][11]
Q3: Can I use EDTA to remove metal contamination from my experimental system?
A3: Yes, a dilute solution of EDTA can be used to purge metal ions from systems like HPLC tubing and columns. A common procedure involves flushing the system with a 5–10 µM solution of EDTA in the mobile phase.[5][6] It is crucial to use a low concentration to avoid precipitation or damage to the system.[5][6] After flushing with the EDTA solution, the system should be thoroughly flushed with the mobile phase without EDTA.[5][6]
Q4: What are the best practices for cleaning labware to avoid metal contamination?
A4: For trace metal analysis, a rigorous cleaning protocol is essential. An acid wash is a highly effective method.[2]
-
Initial Cleaning: Wash with a suitable detergent to remove organic residues.[12]
-
Acid Soaking: Soak the labware in a solution of nitric acid (e.g., 1-10%) or hydrochloric acid (e.g., 6M) for at least two hours.[12][13]
-
Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with high-purity water (e.g., DI or Milli-Q water).[12][13]
-
Drying: Air dry in a clean environment or use a drying oven at an appropriate temperature for the material.[13]
For extremely sensitive applications, automated acid vapor cleaning systems can be used.[8][14]
Experimental Protocols
Protocol 1: Acid Washing of Glassware and Plasticware for Trace Metal Analysis
This protocol is designed to minimize metal contamination from laboratory vessels.
Materials:
-
Detergent (metal-free)
-
Trace metal grade Nitric Acid (HNO₃) or Hydrochloric Acid (HCl)
-
High-purity deionized (DI) or Milli-Q water
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Pre-cleaning: Manually wash the labware with a metal-free detergent and tap water to remove all visible residues. Rinse thoroughly with tap water.
-
Acid Bath Preparation: In a well-ventilated fume hood, prepare a 10% (v/v) nitric acid or 6 M hydrochloric acid bath in a suitable container (e.g., a large plastic basin).
-
Soaking: Completely submerge the labware in the acid bath. Ensure there are no trapped air bubbles. Let it soak for a minimum of 4 hours, or overnight for best results.
-
Rinsing: Carefully remove the labware from the acid bath and rinse it extensively under running tap water.
-
Final Rinse: Perform a final rinse with high-purity DI or Milli-Q water. Rinse at least three to five times, ensuring all surfaces are contacted by the pure water.
-
Drying: Allow the labware to air dry in a dust-free environment, such as a covered rack or a laminar flow hood. Alternatively, use a drying oven set to a temperature appropriate for the labware material (e.g., < 75°C for most plastics).
Protocol 2: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
This protocol describes the preparation of a standard EDTA stock solution, with careful pH adjustment to ensure the EDTA dissolves completely.
Materials:
-
Disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O)
-
Sodium Hydroxide (NaOH) pellets or a concentrated solution
-
High-purity deionized (DI) or Milli-Q water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weighing: Weigh out 186.1 g of disodium EDTA dihydrate for every 1 L of solution to be prepared.
-
Initial Mixing: Add the EDTA powder to a beaker containing approximately 800 mL of high-purity water. The EDTA will not fully dissolve at this stage.[1]
-
pH Adjustment: While stirring the suspension, slowly add NaOH pellets or a concentrated NaOH solution. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue to add NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve.[1]
-
Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, quantitatively transfer the solution to a 1 L volumetric flask.
-
Dilution: Add high-purity water to bring the final volume to the 1 L mark.
-
Storage: Store the solution in a clean, tightly sealed plastic bottle at room temperature.
Visualizations
Experimental Workflow for Preparing Metal-Free Solutions
Caption: Workflow for minimizing metal contamination during solution preparation.
Troubleshooting Logic for Metal Contamination Issues
Caption: Decision tree for troubleshooting potential metal contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. samnicholls.net [samnicholls.net]
- 4. How to test for EDTA [irochelating.com]
- 5. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. savillex.jp [savillex.jp]
- 9. Identifying & Preventing Lab Contamination [kewaunee.in]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. How To [chem.rochester.edu]
- 13. feedhaccp.org [feedhaccp.org]
- 14. google.com [google.com]
Technical Support Center: Mass Spectrometry Analysis of EDTA-Modified Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of peptides modified with or in the presence of Ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it a problem for mass spectrometry?
A1: EDTA is a chelating agent used in various biochemical applications to bind divalent cations, which can inhibit metalloproteases and other enzymatic reactions. In mass spectrometry, particularly with electrospray ionization (ESI), EDTA can cause significant issues. It is non-volatile, leading to ion source contamination. Furthermore, it can suppress the ionization of target peptides, form adducts with peptides, and chelate metal ions, which complicates mass spectra and reduces the sensitivity of the analysis.[1][2]
Q2: How does EDTA interfere with peptide ionization in ESI-MS?
A2: EDTA's interference in ESI-MS stems from several factors:
-
Ion Suppression: EDTA and its metal complexes can compete with peptides for ionization, reducing the signal intensity of the target analytes.[3]
-
Adduct Formation: EDTA can form adducts with peptides and metal ions, leading to the appearance of unexpected peaks in the mass spectrum and making data interpretation difficult.[2][4][5]
-
Source Contamination: Being non-volatile, EDTA can accumulate in the ion source, leading to a persistent background signal and requiring frequent cleaning.
Q3: I am observing very low signal intensity for my peptide. Could EDTA be the cause?
A3: Yes, signal suppression is a common consequence of EDTA contamination.[3] EDTA can significantly reduce the ionization efficiency of peptides, leading to weak signals or even complete loss of detection for your analyte.[6][7][8]
Q4: My mass spectra show multiple unexpected peaks. How can I determine if they are EDTA-related adducts?
A4: EDTA-related adducts often appear as a series of peaks corresponding to the peptide mass plus the mass of EDTA (292.24 Da) or its metal complexes.[2] You may also observe adducts with common alkali metals like sodium ([M+Na]+) and potassium ([M+K]+), which can be exacerbated by the presence of EDTA.[4][5][9] The mass of the EDTA-H+ cation is 293.2 m/z, and the EDTA-Na+ cation is 315.2 m/z.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no peptide signal | Ion suppression by EDTA. | Implement a desalting/purification step before MS analysis. Options include ultrafiltration, spin column gel filtration, or reverse-phase HPLC.[11][12][13][14] |
| Complex and uninterpretable spectra | Formation of EDTA and metal adducts.[4][5][15] | Optimize sample cleanup to remove EDTA. Consider using mobile phase additives like formic acid or trifluoroacetic acid to minimize adduct formation.[9][15] |
| Poor chromatographic peak shape | Interference of EDTA with reverse-phase chromatography. | Use a robust sample cleanup method. Ensure the sample is fully dissolved in an appropriate solvent before injection. |
| Gradual loss of instrument sensitivity | Contamination of the ion source with non-volatile EDTA. | Regularly clean the mass spectrometer's ion source according to the manufacturer's protocol. |
Experimental Protocols
Protocol 1: Removal of EDTA using Ultrafiltration
This protocol is suitable for removing EDTA from protein or larger peptide samples.
-
Select an ultrafiltration device: Choose a device with a molecular weight cutoff (MWCO) significantly smaller than your peptide of interest (e.g., 10 kDa MWCO for a 30 kDa protein).[12]
-
Sample Loading: Load your EDTA-containing sample into the ultrafiltration unit.
-
Dilution and Concentration: Add a suitable buffer (e.g., one compatible with MS analysis like ammonium (B1175870) bicarbonate) to the sample.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to force the buffer and small molecules like EDTA through the membrane while retaining your peptide.
-
Repeat: Repeat the dilution and concentration steps 2-3 times to ensure thorough removal of EDTA.[12]
-
Sample Recovery: Recover the concentrated, EDTA-free peptide sample from the device.
Protocol 2: Desalting Peptides with C18 Spin Columns
This is a common and effective method for cleaning up peptide samples before MS analysis.[16]
-
Column Activation: Add 50% acetonitrile (B52724) (ACN) to a C18 spin column and centrifuge.
-
Column Equilibration: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the column and centrifuge. Repeat this step 3-4 times.
-
Sample Loading: Load your peptide sample onto the column and centrifuge at a low speed (800-1000 RPM). Re-load the flow-through and repeat to maximize binding.
-
Washing: Wash the column with 0.1% formic acid or 0.1% TFA to remove salts and contaminants like EDTA.
-
Elution: Elute the bound peptides with a solution of 40-50% ACN and 0.1% formic acid or 0.1% TFA.
-
Drying and Reconstitution: Dry the eluted sample in a vacuum concentrator and reconstitute in a solvent suitable for your MS analysis (e.g., 5% ACN, 0.1% formic acid).[17]
Visual Guides
Caption: Logical diagram of EDTA interference in ESI-MS.
Caption: Troubleshooting workflow for poor MS data quality.
References
- 1. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Desalting of Peptides and Protein Mixtures by RP-HPLC Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
how to improve the specificity of affinity cleaving reagents
Welcome to the Technical Support Center for Affinity Cleaving Reagents. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you enhance the specificity and efficiency of your affinity cleavage experiments.
Troubleshooting Guide
This section addresses common problems encountered during affinity cleavage reactions, their potential causes, and recommended solutions.
Problem 1: Incomplete or No Cleavage of the Target Protein
Q: My affinity-tagged protein is not being cleaved. What could be the issue?
A: Incomplete or failed cleavage is a frequent issue with several potential causes. Systematically troubleshooting the reaction components and conditions is the best approach.
-
Possible Cause 1: Suboptimal Reagent-to-Protein Ratio.
-
Solution: The ratio of the cleaving reagent (protease) to your target protein is critical. This ratio often needs to be determined empirically. As a starting point, use recommended ratios, but be prepared to optimize through titration experiments.[1] For some proteases like Factor Xa, increasing the concentration up to 5% (w/w) can improve results.[1]
-
-
Possible Cause 2: Insufficient Incubation Time or Suboptimal Temperature.
-
Solution: Cleavage reactions can be slow. Increase the incubation time; reactions lasting 20 hours or more can significantly improve cleavage, provided the target protein remains stable.[1][2] Also, ensure the reaction is performed at the optimal temperature for the specific protease. Some proteases work well at 4°C, while others require room temperature or higher.[3]
-
-
Possible Cause 3: Issues with the Cleavage Site.
-
Solution:
-
Sequence Verification: Confirm that the protease recognition sequence in your construct is correct and has not been altered during cloning.[1][2]
-
Flanking Residues: The amino acids immediately adjacent to the cleavage site can dramatically influence efficiency. For example, a proline residue following a Factor Xa site can inhibit cleavage.[1][4] Similarly, for self-cleaving intein tags, the N-terminal amino acid of the target protein affects cleavage kinetics.[5]
-
Steric Hindrance: The cleavage site may be inaccessible to the protease due to protein folding. Try performing the cleavage under denaturing conditions or modifying the tag to include a longer, more flexible linker.[6]
-
-
-
Possible Cause 4: Inactive Cleaving Reagent.
-
Possible Cause 5: Inhibitors in the Reaction Buffer.
-
Solution: Components from the lysis or purification buffers, such as chelating agents (e.g., EDTA for Factor Xa which requires Ca²⁺) or protease inhibitors, can interfere with the cleavage reaction. Perform a buffer exchange or dialysis step on your purified protein before adding the cleaving reagent.[1]
-
Problem 2: Multiple Bands Observed After Cleavage (Non-Specific Cleavage)
Q: After cleavage and running an SDS-PAGE gel, I see my target protein but also several other bands. How do I improve specificity?
A: The appearance of multiple bands suggests either non-specific activity of your cleaving reagent or degradation of your target protein by contaminating proteases.
-
Possible Cause 1: Internal Cleavage Sites in Target Protein.
-
Solution: Your target protein may contain sequences that are identical or highly similar to the intended cleavage site. Perform a bioinformatic analysis of your protein's amino acid sequence to identify potential internal recognition sites.[1][2][4] If such sites exist, you may need to use a different protease with a more unique recognition sequence or engineer the protein to remove the internal sites.
-
-
Possible Cause 2: Protease Contamination.
-
Solution: The purified tagged protein sample may be contaminated with proteases from the expression host. Verify that the extra bands are not present before the cleavage reaction is initiated.[1][2] If contamination is suspected, consider adding an additional purification step before cleavage or passing the sample over a benzamidine (B55565) column to remove serine proteases like thrombin and Factor Xa after cleavage.[1][2]
-
-
Possible Cause 3: Intrinsic Promiscuity of the Cleaving Reagent.
-
Solution: Some proteases are inherently less specific, especially at high concentrations or during long incubations.
-
Optimize Conditions: Reduce the concentration of the cleaving reagent and shorten the incubation time to the minimum required for sufficient on-target cleavage.
-
Use High-Fidelity Reagents: For applications like genome editing with CRISPR-Cas nucleases, engineered high-fidelity variants (e.g., SpCas9-HF1) are designed to reduce off-target cleavage by decreasing the reagent's affinity for mismatched DNA sequences.[8][9] This principle of engineering the cleaving agent for higher specificity can be applied to other systems.
-
Dual-Requirement Strategies: In CRISPR systems, a "dual nickase" approach dramatically improves specificity. Two separate guide RNAs target opposite strands, and two Cas9 nickase enzymes create single-strand breaks. A double-strand break only occurs when both reagents bind in close proximity, making off-target events highly improbable.[8][9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cleaving reagent for my protein? A1: The choice depends on several factors:
-
Specificity: Select a protease with a recognition sequence that is absent in your target protein (e.g., TEV protease has a long, specific recognition site).
-
Cleavage Conditions: Ensure the protease is active in buffers and conditions (pH, salt, temperature) that maintain your target protein's stability and function.
-
Post-Cleavage Residues: Some proteases leave extra amino acids on your protein, while others (like TEV or SUMO protease) can be engineered to leave none.
-
Removal: Consider how you will remove the protease after cleavage. Many commercial proteases are themselves tagged (e.g., with a His-tag) for easy removal by affinity chromatography.
Q2: Can I perform the cleavage reaction while my protein is still bound to the affinity resin (on-column cleavage)? A2: Yes, on-column cleavage is a popular technique that can streamline purification by combining elution and tag removal into a single step. The target protein is eluted while the cleaved tag and the protease (if it's also tagged) remain bound to the resin. For this to be efficient, ensure optimal buffer conditions and allow sufficient incubation time for the cleavage to occur on the column.[11]
Q3: My cleavage efficiency is low. Besides time and temperature, what buffer components can I adjust? A3: Buffer composition is key.
-
pH: Most proteases have an optimal pH range; ensure your buffer is within this range.[5][12]
-
Salt Concentration: Adjusting the NaCl concentration (e.g., between 50 mM and 1 M) can help reduce non-specific interactions and improve specificity.[7][11]
-
Additives: For certain proteases, additives can enhance activity. For example, adding ~0.5% SDS can significantly improve Factor Xa cleavage for some proteins.[1] Conversely, ensure no inhibiting additives are present (e.g., EDTA for Factor Xa).[1]
Q4: What is the difference between binding specificity and cleavage specificity? A4: These are two distinct steps that both contribute to the overall specificity of a cleaving reagent.
-
Binding Specificity: Refers to the reagent's ability to bind preferentially to the intended target sequence over other similar sequences.
-
Cleavage Specificity: Refers to the reagent's catalytic activity—its ability to perform the cleavage reaction—after binding. Some engineered reagents achieve higher overall specificity by reducing binding affinity to off-target sites, while others bind to off-target sites but are unable to cleave them efficiently.[13][14] Understanding both is crucial for troubleshooting specificity issues.
Data Summary Table
The following table summarizes key quantitative parameters for optimizing common affinity cleavage reactions. Note that these are starting points, and empirical optimization is highly recommended for each specific protein.
| Parameter | Factor Xa | Thrombin | PreScission Protease | TEV Protease |
| Enzyme:Protein Ratio | ≥1% (w/w); can be increased to 5%[1] | ≥10 units/mg of protein[1] | ≥10 units/mg of protein[1] | 10 units/mg (or 1:100 mass ratio) |
| Optimal Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | 4-5°C[1] | 4-30°C (often done at 4°C overnight) |
| Optimal pH | 7.5 - 8.0[1] | 8.0 - 8.5 | 7.5[1] | 7.5 - 8.5 |
| Required Cofactors | Ca²⁺ (1 mM)[1] | None | None | None |
| Known Inhibitors | EDTA, Chelating Agents | Benzamidine, PMSF | DTT > 5mM | High concentrations of some detergents |
| Typical Incubation | 2 - 20 hours[1] | 2 - 16 hours | 4 - 20 hours[1][2] | 2 hours to overnight |
Key Experimental Protocols
Protocol 1: Optimizing Cleavage Conditions
This protocol describes a method for empirically determining the optimal protease concentration and incubation time.
-
Prepare the Target Protein: Start with a purified, buffer-exchanged stock of your affinity-tagged protein at a known concentration (e.g., 1 mg/mL).
-
Set Up Test Reactions: In separate microcentrifuge tubes, set up a series of small-scale trial digestions (e.g., 20-50 µL total volume).
-
Vary Protease Concentration: Keep the target protein amount constant (e.g., 10 µg) and add varying amounts of protease (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg for a w/w titration).
-
Vary Incubation Time: For a promising protease concentration, set up identical reactions and incubate them for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Incubation: Incubate all tubes at the recommended temperature for the protease.
-
Stop Reaction & Analyze: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analyze by SDS-PAGE: Run all samples on an SDS-PAGE gel. Stain with Coomassie Blue or use Western blotting to visualize the cleaved and uncleaved protein bands. The optimal condition is the one that yields the most complete cleavage with the least amount of protease and time, minimizing the risk of non-specific degradation.
Protocol 2: On-Column Affinity Cleavage
This protocol is for cleaving the affinity tag while the fusion protein is immobilized on an affinity resin.
-
Bind Protein to Resin: Load the clarified cell lysate containing your tagged protein onto a pre-equilibrated affinity column (e.g., Ni-NTA for His-tags, Glutathione for GST-tags).
-
Wash the Resin: Wash the column extensively with 10-20 column volumes of wash buffer (containing a low concentration of a competitive eluent like imidazole (B134444) for His-tags, if needed) to remove non-specifically bound proteins.[11]
-
Prepare for Cleavage: Equilibrate the column with 3-5 column volumes of the appropriate cleavage buffer for your chosen protease.
-
Apply Protease: Dilute the protease in cleavage buffer and apply it to the column. Allow the solution to fully enter the resin bed.
-
Incubate: Stop the column flow and incubate the resin with the protease solution for the desired time (e.g., 4-16 hours) at the optimal temperature (e.g., 4°C).[11] This allows the protease to cleave the tag from the immobilized protein.
-
Elute Target Protein: Elute your now tag-free target protein from the column using fresh cleavage buffer. The cleaved tag and the tagged protease (if applicable) will remain bound to the resin.
-
Analyze Fractions: Collect elution fractions and analyze them by SDS-PAGE to confirm successful cleavage and purity.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 3. A Novel Method of Affinity Tag Cleavage in the Purification of a Recombinant Thermostable Lipase from Aneurinibacillus thermoaerophilus Strain HZ [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. dovepress.com [dovepress.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. neb.com [neb.com]
- 12. Optimization of Enzymatic Antibody Fragmentation for Yield, Efficiency, and Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tuning DNA binding affinity and cleavage specificity of an engineered gene-targeting nuclease via surface display, flow cytometry and cellular analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Site-Specific Protein Labeling: Validation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) as a site-specific labeling agent with other prominent techniques in the field. The following sections detail the underlying chemistries, provide quantitative comparisons of their performance, and outline experimental protocols to assist researchers in selecting the most suitable method for their applications.
Introduction to Site-Specific Protein Labeling
Site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. It allows for the precise attachment of various moieties, such as fluorophores, drug molecules, or chelating agents, to a specific location on a protein. This precision is crucial for understanding protein function, developing targeted therapeutics, and creating advanced diagnostic tools.
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional molecule designed for site-specific labeling. It features an aminoxy group that can react with an aldehyde or ketone on a target protein via oxime ligation, and an EDTA (ethylenediaminetetraacetic acid) moiety, a well-known metal chelator. This combination makes it a promising tool for applications such as targeted radionuclide therapy or imaging, where a chelating agent is required to be positioned at a specific site on a protein, like an antibody.
While direct experimental validation data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is not extensively available in peer-reviewed literature, its performance can be inferred from the well-established principles of oxime ligation. This guide will, therefore, evaluate its potential based on the known characteristics of this reaction chemistry and compare it with other widely used site-specific labeling methods.
Comparison of Site-Specific Labeling Technologies
The selection of a site-specific labeling strategy depends on several factors, including the nature of the protein, the desired label, the required efficiency, and the experimental context (in vitro vs. in vivo). The following table provides a quantitative comparison of key performance indicators for different labeling methods.
| Labeling Method | Target Residue/Tag | Typical Labeling Efficiency | Reaction Time | Second-Order Rate Constant (k) | Key Reagents | Biocompatibility |
| Oxime Ligation (e.g., with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)) | Aldehyde/Ketone (introduced via unnatural amino acids or enzymatic modification) | >70%[1] | 30 min - 16 h[1] | 10¹ - 10³ M⁻¹s⁻¹[2][3] | Aminoxy-functionalized label, aldehyde/ketone-modified protein, aniline (B41778) catalyst (optional)[2][4][5][6] | High |
| SNAP-tag® | SNAP-tag (engineered O⁶-alkylguanine-DNA alkyltransferase) | >95% | 10 - 30 min | ~10⁵ - 10⁷ M⁻¹s⁻¹[7][8][9][10][11] | SNAP-tag fusion protein, O⁶-benzylguanine substrate | High |
| HaloTag® | HaloTag (engineered haloalkane dehalogenase) | >80% | 15 - 60 min | ~10⁴ - 10⁸ M⁻¹s⁻¹[8][9][12][13] | HaloTag fusion protein, chloroalkane ligand | High |
| Sortase A-mediated Ligation | LPXTG motif (C-terminus) and (G)n motif (N-terminus) | >90%[14] | 1 - 24 h[14][15] | Enzyme-dependent | Sortase A enzyme, LPXTG-tagged protein, (G)n-tagged label, Ca²⁺ | High |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Alkyne (introduced via unnatural amino acids) | Nearly quantitative | 1 - 4 h | ~10⁴ - 10⁵ M⁻¹s⁻¹ | Azide/Alkyne-modified protein, Alkyne/Azide-functionalized label, Cu(I) catalyst, ligand | Moderate (potential copper cytotoxicity) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Cyclooctyne (introduced via unnatural amino acids) | High | 1 - 12 h | ~1 M⁻¹s⁻¹ | Azide/Alkyne-modified protein, Cyclooctyne/Azide-functionalized label | High |
Signaling Pathways and Experimental Workflows
Oxime Ligation Pathway
The fundamental reaction for labeling with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is the oxime ligation. This reaction involves the formation of a stable oxime bond between the aminoxy group of the labeling agent and a carbonyl group (aldehyde or ketone) on the target protein.
Caption: Pathway of oxime ligation for protein labeling.
General Experimental Workflow for Site-Specific Labeling
The overall workflow for most site-specific labeling techniques can be generalized into a few key steps, from protein engineering to the final labeled product.
Caption: A generalized workflow for site-specific protein labeling.
Experimental Protocols
Protocol 1: Oxime Ligation with an Aminoxy-Functionalized Label
This protocol is based on general procedures for oxime ligation and can be adapted for use with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).[1][16]
1. Preparation of Aldehyde/Ketone-Containing Protein:
-
Introduce a formylglycine (fGly) residue into the protein of interest using the formylglycine-generating enzyme (FGE) system or incorporate an unnatural amino acid with a ketone or aldehyde group via amber suppression.
-
Express and purify the modified protein using standard chromatographic techniques.
2. Labeling Reaction:
-
Prepare a reaction buffer, typically 100 mM sodium phosphate (B84403) or sodium acetate, pH 4.5-7.0. For reactions at neutral pH, the addition of a catalyst is recommended.[1]
-
Dissolve the purified aldehyde/ketone-containing protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the aminoxy-functionalized label (e.g., EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)) to a final concentration of 0.2-1 mM (a 10- to 20-fold molar excess over the protein).[1]
-
If using a catalyst at neutral pH, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 25-37°C for 1 to 16 hours with gentle agitation.[1]
3. Purification and Analysis:
-
Remove excess labeling reagent and catalyst by size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.
Protocol 2: SNAP-tag® Labeling
This protocol outlines the general steps for labeling a SNAP-tag® fusion protein.[16]
1. Protein Preparation:
-
Clone the gene of interest into a vector containing the SNAP-tag® sequence.
-
Express and purify the SNAP-tag® fusion protein.
2. Labeling Reaction:
-
Prepare a labeling buffer (e.g., PBS with 1 mM DTT).
-
Dilute the purified SNAP-tag® fusion protein in the labeling buffer to a concentration of approximately 20 µM.
-
Add the O⁶-benzylguanine (BG) substrate to a final concentration of 30 µM (1.5-fold molar excess).
-
Incubate the reaction at room temperature for 1 hour.
3. Purification and Analysis:
-
Remove unreacted substrate using a spin column or dialysis.
-
Confirm labeling by fluorescence imaging (if a fluorescent substrate was used) or by SDS-PAGE and mass spectrometry.
Protocol 3: HaloTag® Labeling
This protocol describes the labeling of a HaloTag® fusion protein.
1. Protein Preparation:
-
Express and purify the HaloTag® fusion protein.
2. Labeling Reaction (in vitro):
-
Prepare a labeling buffer (e.g., PBS).
-
Add the HaloTag® ligand (chloroalkane derivative) to the purified HaloTag® fusion protein at a 1.5 to 2-fold molar excess.
-
Incubate at room temperature for 60 minutes or at 4°C overnight.
3. Purification and Analysis:
-
Remove the excess ligand by size-exclusion chromatography.
-
Verify labeling by appropriate methods such as fluorescence detection or mass spectrometry.
Protocol 4: Sortase A-mediated Ligation
This protocol provides a general procedure for labeling a protein with a C-terminal LPXTG motif.[14]
1. Reagent Preparation:
-
Express and purify Sortase A enzyme.
-
Synthesize or express the labeling probe with an N-terminal oligo-glycine ((G)n) sequence.
-
Express and purify the target protein with a C-terminal LPXTG motif.
2. Ligation Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Combine the LPXTG-tagged protein (10-50 µM), the (G)n-tagged label (5-10 fold molar excess), and Sortase A (1-10 µM) in the reaction buffer.
-
Incubate the reaction at 4°C to 37°C for 1 to 24 hours.[14][15]
3. Purification and Analysis:
-
Purify the labeled protein using affinity chromatography (if one of the components has an affinity tag) or size-exclusion chromatography.
-
Analyze the product by SDS-PAGE and mass spectrometry.
Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guide for CuAAC-based protein labeling.
1. Protein and Label Preparation:
-
Incorporate an azide- or alkyne-containing unnatural amino acid into the protein of interest.
-
Synthesize the corresponding alkyne- or azide-functionalized label.
2. Labeling Reaction:
-
Prepare a stock solution of the Cu(I) catalyst, typically by mixing CuSO₄ and a reducing agent like sodium ascorbate, in the presence of a stabilizing ligand such as THPTA.
-
In a reaction buffer (e.g., PBS), mix the azide/alkyne-modified protein (10-100 µM) with the alkyne/azide-functionalized label (2-10 fold molar excess).
-
Add the freshly prepared Cu(I) catalyst solution to initiate the reaction.
-
Incubate at room temperature for 1-4 hours.
3. Purification and Analysis:
-
Remove copper and excess reagents by dialysis or chromatography.
-
Analyze the labeled protein by SDS-PAGE and mass spectrometry.
Conclusion
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), leveraging the robust and bioorthogonal oxime ligation chemistry, presents a viable option for site-specific protein labeling, particularly for applications requiring metal chelation. While it may not offer the rapid kinetics of some enzyme-mediated or click chemistry approaches, its high specificity and the stability of the resulting oxime bond are significant advantages. The choice of labeling strategy will ultimately be dictated by the specific experimental requirements, including the desired label, the cellular environment, and the need for rapid reaction times. This guide provides the necessary comparative data and protocols to enable an informed decision for the successful site-specific modification of proteins.
References
- 1. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 14. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 15. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 16. biotium.com [biotium.com]
A Comparative Guide to Chelating Linkers for Bioconjugation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating linker is a critical determinant of the in vivo performance and therapeutic efficacy of radiolabeled biomolecules. This guide provides a comparative analysis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) alongside other commonly employed chelating linkers, offering insights into their respective performance characteristics based on available experimental data. Due to the limited direct experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), this comparison draws upon performance data from structurally related benzyl-EDTA and aminoxy-functionalized chelators to provide a reasonable projection of its properties.
Performance Comparison of Chelating Linkers
The ideal chelating linker for radiopharmaceutical applications should exhibit high radiolabeling efficiency under mild conditions, form a highly stable complex with the radiometal, and demonstrate favorable in vivo biodistribution with minimal off-target accumulation. This section compares EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) with established chelators such as DTPA, DOTA, and DFO across these key parameters.
Table 1: Comparison of Radiolabeling Efficiency and Conditions
| Chelating Linker | Typical Radionuclide(s) | Radiolabeling Efficiency | Reaction Temperature | Reaction Time | pH |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | >95% | Room Temperature - 37°C | 15-30 min | 5.0 - 6.0 |
| DTPA (and derivatives) | ¹¹¹In, ⁹⁰Y | >95%[1] | Room Temperature | 5-30 min | 5.0 - 6.0[1] |
| DOTA (and derivatives) | ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr | >95% | 80-100°C | 10-30 min | 4.0 - 5.5 |
| DFO (Deferoxamine) | ⁸⁹Zr | >90% | Room Temperature - 37°C | 15-60 min | 7.0 - 7.4 |
Table 2: In Vitro and In Vivo Stability of Radiometal Complexes
| Chelating Linker | In Vitro Serum Stability | In Vivo Stability | Key Observations |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) | High | Moderate to High | Benzyl-EDTA conjugates show good stability, with minimal transchelation of Indium-111 in vivo[2]. |
| DTPA (and derivatives) | Moderate | Moderate | Prone to dissociation of some radiometals in vivo, leading to potential bone uptake[1]. |
| DOTA (and derivatives) | Very High | Very High | Forms highly stable complexes, considered the gold standard for many theranostic radionuclides. |
| DFO (Deferoxamine) | High | Moderate | The ⁸⁹Zr-DFO complex shows some instability in vivo, leading to release of ⁸⁹Zr and bone accumulation[3]. |
Table 3: Comparative Biodistribution Characteristics of Radiolabeled Antibodies
| Chelating Linker | Expected Tumor Uptake | Liver Uptake | Kidney Uptake | Bone Uptake |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) | Target-dependent | Moderate[4] | Low (rapid clearance of dissociated chelate)[4][5] | Low[2] |
| DTPA (and derivatives) | Target-dependent | Moderate to High | Moderate | Can be significant if dissociation occurs[1]. |
| DOTA (and derivatives) | Target-dependent | Low to Moderate | Low | Very Low |
| DFO (Deferoxamine) | Target-dependent | Low | Low | Can be significant due to in vivo instability[3]. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of chelating linkers in radiopharmaceutical development.
Protocol 1: Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to an Aldehyde-Modified Antibody
This protocol describes the site-specific conjugation of the aminoxy-functionalized chelator to an antibody that has been glycosidically oxidized to generate aldehyde groups.
-
Antibody Preparation:
-
Dissolve the antibody in 1X PBS buffer at a concentration of 3-15 mg/mL.
-
Add 1/10th volume of 10X reaction buffer (1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5).
-
-
Glycan Oxidation:
-
Prepare a 100 mM sodium periodate (B1199274) (NaIO₄) solution in deionized water.
-
Add 1/10th volume of the NaIO₄ solution to the antibody solution.
-
Incubate for 30 minutes on ice in the dark.
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., DMSO or water).
-
Add a 50-fold molar excess of the chelator solution to the oxidized antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Purification:
-
Remove the excess chelator and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.0).
-
Protocol 2: Radiolabeling with Indium-111
This protocol outlines the procedure for radiolabeling the antibody-chelator conjugate with ¹¹¹In.
-
Preparation:
-
Prepare a solution of the antibody-EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) conjugate in 0.1 M ammonium acetate buffer (pH 5.5).
-
Obtain a sterile, no-carrier-added solution of ¹¹¹InCl₃.
-
-
Radiolabeling:
-
Add the ¹¹¹InCl₃ solution (typically 5-10 mCi per mg of antibody) to the conjugate solution.
-
Gently mix and incubate at 37°C for 30 minutes.
-
-
Quenching and Quality Control:
-
Add a small volume of 50 mM DTPA solution to a final concentration of 1 mM to chelate any unbound ¹¹¹In.
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 50 mM EDTA in saline). The radiolabeled antibody remains at the origin, while ¹¹¹In-DTPA migrates with the solvent front.
-
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in human serum.
-
Incubation:
-
Add the ¹¹¹In-labeled antibody conjugate to fresh human serum to a final concentration of approximately 1 mg/mL.
-
Incubate the mixture at 37°C in a humidified incubator.
-
-
Sampling and Analysis:
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), take aliquots of the serum mixture.
-
Analyze the aliquots by size-exclusion HPLC or ITLC to determine the percentage of radioactivity that remains associated with the antibody.
-
Protocol 4: In Vivo Biodistribution Study in Mice
This study assesses the distribution and clearance of the radiolabeled antibody in a murine model.
-
Animal Model:
-
Use healthy or tumor-bearing mice (e.g., BALB/c or nude mice), typically 4-5 mice per group per time point.
-
-
Injection:
-
Inject a known amount of the purified ¹¹¹In-labeled antibody conjugate (e.g., 10 µCi in 100 µL of saline) intravenously via the tail vein.
-
-
Tissue Collection and Measurement:
-
At predetermined time points (e.g., 4, 24, 48, and 72 hours post-injection), euthanize the mice.
-
Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the development and evaluation of a radiolabeled antibody using a chelating linker.
Caption: Workflow for Antibody Radiolabeling and Evaluation.
Caption: Decision Logic for Chelator Selection.
References
- 1. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mass of 111In-benzyl-EDTA monoclonal antibody on hepatic uptake and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Affinity Cleavage: Aminoxyacetamidobenzyl EDTA vs. Traditional Methods
For researchers, scientists, and drug development professionals, the precise cleavage of proteins and nucleic acids is a cornerstone of molecular biology research. Affinity cleavage, a technique that utilizes a molecule's binding affinity to direct a cleavage agent to a specific site, offers a powerful alternative to traditional enzymatic methods. This guide provides a detailed comparison of a chemical affinity cleavage reagent, aminoxyacetamidobenzyl EDTA (AABE), with established enzymatic and other chemical cleavage techniques.
This comparison will delve into the efficacy, specificity, and experimental considerations of AABE-mediated cleavage, particularly through its well-studied derivative Iron(S)-1-(p-bromoacetamidobenzyl) ethylenediaminetetraacetate (B1237979) (Fe-BABE), versus common enzymatic methods like TEV protease and Factor Xa, as well as intein-mediated cleavage.
At a Glance: Comparing Affinity Cleavage Methods
| Feature | Aminoxyacetamidobenzyl EDTA (AABE) / Fe-BABE | TEV Protease | Factor Xa | Intein-Mediated Cleavage |
| Cleavage Mechanism | Proximity-based hydroxyl radical cleavage | Site-specific enzymatic proteolysis | Site-specific enzymatic proteolysis | Self-splicing protein domain |
| Specificity | Cleavage within ~12 Å of the tethered reagent | High, recognizes a 7-amino-acid sequence (ENLYFQ/G) | High, recognizes a 4-amino-acid sequence (IEGR) | High, dependent on the intein's recognition of its splice junction |
| Cleavage Efficiency | Variable, application-dependent | High (often >80-99%)[1][2][3][4] | High (can reach >95%)[5][6] | High (can exceed 90%)[7][8] |
| Reaction Conditions | Mild, near-physiological pH and temperature | Broad range of pH (6-9) and temperature (4-30°C)[2][3] | Specific buffer requirements (e.g., presence of CaCl2) | Can be triggered by pH, temperature shifts, or addition of a reagent[7][8] |
| Off-Target Effects | Oxidation of solvent-accessible residues within the cleavage radius | Low, but off-target cleavage at non-canonical sites has been reported[9] | Can cleave at other basic residues depending on protein conformation[5] | Generally very low due to the self-contained nature of the splicing mechanism[10] |
| Key Advantages | Proximity-based mapping, no specific recognition sequence required | High specificity, widely used and well-characterized | Commercially available in highly purified forms | Self-cleaving, no external protease needed |
| Key Limitations | Generates a spectrum of cleavage products, not a single discrete cut | Requires a specific recognition sequence to be engineered into the target | Can have secondary cleavage sites, sensitive to buffer components | Can be influenced by the flanking extein sequences, potential for premature cleavage |
Delving Deeper: A Head-to-Head Comparison
Efficacy and Efficiency
Aminoxyacetamidobenzyl EDTA (AABE) / Fe-BABE: The efficiency of AABE-mediated cleavage is highly dependent on the specific application. In hydroxyl radical footprinting, the goal is not complete cleavage but rather to generate a population of molecules with single-hit cleavage events to map solvent accessibility. The reaction is typically very fast, with cleavage occurring in seconds to minutes[11][12]. For applications requiring bulk cleavage, the efficiency would need to be optimized by adjusting the concentration of the Fe-BABE conjugate and the reaction time.
Enzymatic Cleavage (TEV Protease and Factor Xa): Both TEV protease and Factor Xa can achieve high cleavage efficiencies, often exceeding 90%[1][2][5][6][8]. For instance, TEV protease can achieve over 99% cleavage in 1-2 hours under optimal conditions[2]. Factor Xa can cleave over 95% of a test substrate in 6 hours or less[5][6]. However, the efficiency can be influenced by factors such as the accessibility of the cleavage site within the fusion protein and the presence of inhibitory substances in the buffer[3][13].
Intein-Mediated Cleavage: Engineered intein systems have been shown to be highly efficient, with some split inteins achieving over 90% cleavage in as little as 30 minutes[8]. The efficiency of intein cleavage can be influenced by the amino acid residues flanking the splice junction and can be controlled by triggers like pH or temperature changes[7][14].
Specificity and Off-Target Effects
Aminoxyacetamidobenzyl EDTA (AABE) / Fe-BABE: The "specificity" of AABE is based on proximity. The tethered Fe-EDTA complex generates highly reactive hydroxyl radicals that cleave molecules within a radius of approximately 12 angstroms[11][12][15]. This makes it an excellent tool for mapping binding sites and protein conformations (hydroxyl radical footprinting)[16][17][18]. It does not rely on a specific recognition sequence, which can be an advantage when studying unmodified proteins or nucleic acids. However, this also means that any solvent-accessible residues within the effective radius of the hydroxyl radicals can be modified or cleaved.
Enzymatic Cleavage (TEV Protease and Factor Xa): These proteases exhibit high specificity due to their recognition of specific amino acid sequences. TEV protease recognizes the sequence ENLYFQ/G, while Factor Xa recognizes IEGR[3][13]. This high specificity is a major advantage for cleanly removing affinity tags. However, off-target cleavage can occur, particularly with Factor Xa, which may cleave at other basic residues depending on the protein's conformation[5]. Even the highly specific TEV protease has been shown to have potential off-target cleavage sites in the human proteome[9].
Intein-Mediated Cleavage: Inteins offer very high specificity as the cleavage is a self-contained intramolecular or intermolecular reaction guided by the three-dimensional structure of the intein domain[10]. Off-target cleavage is generally not a significant concern with intein-based systems.
Experimental Protocols
Aminoxyacetamidobenzyl EDTA (Fe-BABE) Mediated Cleavage (Hydroxyl Radical Footprinting)
This protocol is adapted for a typical hydroxyl radical protein footprinting experiment.
Materials:
-
Protein of interest with a solvent-accessible cysteine residue
-
Fe-BABE (Iron(S)-1-(p-bromoacetamidobenzyl) ethylenediaminetetraacetate)
-
Conjugation Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: Buffer compatible with the protein's stability
-
Ascorbate (B8700270) and Hydrogen Peroxide solutions
-
Mass Spectrometer
Procedure:
-
Conjugation of Fe-BABE to the protein:
-
Dissolve the protein in conjugation buffer.
-
Add a 10-20 fold molar excess of Fe-BABE to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unconjugated Fe-BABE by dialysis or size-exclusion chromatography.
-
-
Hydroxyl Radical Cleavage Reaction:
-
Dilute the Fe-BABE conjugated protein into the reaction buffer.
-
Initiate the cleavage reaction by adding final concentrations of ~5 mM ascorbate and ~5 mM hydrogen peroxide.
-
Allow the reaction to proceed for a short duration (e.g., 10-30 seconds).
-
Quench the reaction by adding the quenching solution.
-
-
Analysis:
-
Digest the protein sample with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the sites of oxidation, which correspond to the regions of cleavage.
-
TEV Protease Cleavage of a Fusion Protein
Materials:
-
Fusion protein containing a TEV protease recognition site
-
TEV Protease
-
TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)
Procedure:
-
Dilute the fusion protein into the TEV Protease Reaction Buffer.
-
Add TEV protease at a protease-to-substrate ratio of approximately 1:100 (w/w)[3]. This ratio may need to be optimized.
-
Incubate the reaction at room temperature for 4-16 hours or at 4°C overnight[3].
-
Monitor the cleavage efficiency by SDS-PAGE.
-
If the TEV protease is His-tagged, it can be removed after cleavage using Ni-NTA affinity chromatography.
Factor Xa Cleavage of a Fusion Protein
Materials:
-
Fusion protein with a Factor Xa recognition site
-
Factor Xa
-
Factor Xa Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM CaCl2)
Procedure:
-
Buffer exchange the fusion protein into the Factor Xa Reaction Buffer.
-
Add Factor Xa to the fusion protein solution at a ratio of approximately 1:100 (w/w)[19].
-
Incubate the reaction at room temperature for 2-6 hours[6].
-
Monitor the cleavage progress by analyzing aliquots on an SDS-PAGE gel[20].
-
Factor Xa can be removed using affinity resins specific for the protease.
Intein-Mediated Cleavage
The protocol for intein-mediated cleavage is highly dependent on the specific intein system used. Generally, the process involves:
-
Expression of the fusion protein containing the intein domain.
-
Purification of the fusion protein.
-
Inducing cleavage by a specific trigger, which can be:
-
pH shift: Changing the pH of the buffer to induce a conformational change in the intein that initiates cleavage.
-
Temperature shift: Increasing the temperature to trigger the self-cleavage activity.
-
Addition of a small molecule: For some systems, the addition of a thiol-containing reagent like dithiothreitol (B142953) (DTT) is required to initiate cleavage[21].
-
Addition of a complementary intein fragment: For split-intein systems, cleavage is induced by the addition of the other intein fragment[7].
-
-
The cleaved target protein is then separated from the intein and affinity tag.
Visualizing the Workflows
Signaling Pathways and Logical Relationships
Conclusion
The choice of an affinity cleavage method depends heavily on the specific research goal. For applications requiring the precise removal of an affinity tag to produce a native protein, enzymatic methods like TEV protease and Factor Xa, or intein-based systems, are generally preferred due to their high specificity for a defined recognition sequence.
In contrast, aminoxyacetamidobenzyl EDTA and its derivatives like Fe-BABE excel in applications where proximity-based information is desired. This makes it an invaluable tool for hydroxyl radical footprinting to map protein-protein or protein-nucleic acid interaction surfaces and to probe conformational changes. While it can be used for cleavage, its non-specific nature within the cleavage radius results in a heterogeneous population of cleaved products, which may be less desirable for producing a single, pure protein product.
By understanding the distinct advantages and limitations of each method, researchers can select the most appropriate tool to achieve their experimental objectives with the desired precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. neb.com [neb.com]
- 6. mobitec.com [mobitec.com]
- 7. Controllable protein cleavages through intein fragment complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Unexpected tobacco etch virus (TEV) protease cleavage of recombinant human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. interchim.fr [interchim.fr]
- 13. Cleavage Enzymes for Fusion Protein Purification [sigmaaldrich.com]
- 14. Frontiers | Protein Splicing of Inteins: A Powerful Tool in Synthetic Biology [frontiersin.org]
- 15. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. qiagen.com [qiagen.com]
- 21. Frontiers | The Evolution of Intein-Based Affinity Methods as Reflected in 30 years of Patent History [frontiersin.org]
A Comparative Guide to Incorporating EDTA into Peptides: Solid-Phase Synthesis vs. Solution-Phase Conjugation
For researchers, scientists, and drug development professionals seeking to endow peptides with metal-chelating properties, the incorporation of ethylenediaminetetraacetic acid (EDTA) is a common strategy. This guide provides a comprehensive comparison of two primary alternative methods for achieving this: direct incorporation during Solid-Phase Peptide Synthesis (SPPS) and post-synthetic Solution-Phase Conjugation. We will delve into the experimental protocols, present quantitative performance data, and visualize the workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparing the Two Methodologies
| Feature | Solid-Phase Peptide Synthesis (SPPS) Incorporation | Solution-Phase Conjugation |
| Principle | Direct incorporation of a protected EDTA-amino acid analog during stepwise peptide synthesis on a solid support. | Covalent attachment of a reactive EDTA derivative to a fully synthesized and purified peptide in solution. |
| Key Reagent | Fmoc-protected EDTA-amino acid derivative (e.g., Fmoc-L-Asp(EDTA-OtBu)-OH). | Reactive EDTA derivative (e.g., EDTA-NHS ester). |
| Point of Incorporation | Site-specific, determined by the peptide sequence. Can be at the N-terminus, C-terminus, or internally. | Primarily targets reactive side chains (e.g., lysine) or the N-terminus. |
| Purity of Intermediate | The growing peptide chain is purified at each step by washing the solid support. | The initial peptide must be purified to a high degree before conjugation. |
| Overall Yield | Can be lower due to the potential for incomplete coupling of the bulky EDTA-amino acid. | Dependent on the efficiency of both the peptide synthesis and the subsequent conjugation reaction. |
| Scalability | Well-established for both small and large-scale synthesis. | Can be suitable for large-scale production, particularly for shorter peptides.[1] |
| Versatility | Allows for precise placement of the EDTA moiety within the peptide backbone. | Offers flexibility in conjugating EDTA to pre-existing or commercially available peptides. |
Method 1: Solid-Phase Peptide Synthesis (SPPS) with EDTA-Amino Acid Analogs
This "building block" approach integrates a protected form of an EDTA-like molecule directly into the peptide sequence during its automated or manual synthesis on a solid support. The use of a protected form, such as a tert-butyl ester, prevents the reactive carboxyl groups of EDTA from interfering with the peptide bond formation.
Experimental Protocol: Incorporation of Fmoc-Asp(EDTA-OtBu)-OH
This protocol outlines the key steps for incorporating an EDTA moiety into a peptide using an aspartic acid scaffold during standard Fmoc-based SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Asp(EDTA-OtBu)-OH:
-
Pre-activate the Fmoc-Asp(EDTA-OtBu)-OH (1.5-2 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test. Double coupling may be necessary to ensure high efficiency.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Continue the Fmoc-deprotection and coupling cycles for the remaining amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl esters from the EDTA moiety.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final EDTA-peptide conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Performance Data
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% (with potential for double coupling) | The bulky nature of the EDTA-amino acid may slightly reduce coupling efficiency compared to standard amino acids. |
| Crude Peptide Purity | 50-80% | Highly dependent on the overall peptide sequence and the success of each coupling step. |
| Overall Yield | 10-40% | Influenced by the number of coupling cycles and the efficiency of the cleavage and purification steps. |
Workflow Diagram
References
A Comparative Guide to the Characterization of Proteins Labeled with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This guide provides a comprehensive overview of the characterization of proteins labeled with the bifunctional chelating agent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). Designed for researchers in biochemistry, drug development, and proteomics, this document outlines the labeling methodology, details essential characterization techniques, and compares this approach with alternative protein modification strategies.
Introduction to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Labeling
The reagent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional molecule designed for the site-specific modification of proteins. It uniquely combines:
-
An aminoxy group , which allows for covalent conjugation to aldehyde or ketone moieties on a protein via a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, enabling specific labeling under mild, physiological conditions.[1][2]
-
An EDTA (Ethylenediaminetetraacetic acid) group , a powerful hexadentate ligand capable of chelating a wide range of divalent and trivalent metal ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺, Ga³⁺, Lu³⁺).[3]
This dual functionality makes the reagent particularly useful for labeling glycoproteins. The carbohydrate side chains of glycoproteins, especially terminal sialic acids, can be mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[4][5] The aminoxy group of the EDTA-reagent then specifically targets these aldehydes, ensuring that the modification occurs on the glycan, away from the protein's core structure and active sites, thereby minimizing functional perturbation.[6]
Once labeled, the protein is endowed with a high-affinity metal-binding site, enabling a variety of downstream applications, including:
-
Immobilized Metal Affinity Chromatography (IMAC) for purification.[7]
-
Proximity Labeling to map protein-protein interactions when chelated with a suitable metal catalyst like Fe(III).
-
Radionuclide Imaging (PET/SPECT) or Radiotherapy by chelating radioactive metal isotopes.
-
Luminescence-based assays using chelated lanthanide ions.
Experimental Workflow and Characterization
The process of labeling and characterizing a protein with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) involves a multi-step workflow. Each step requires rigorous validation to ensure the quality and reliability of the final conjugate.
Data Presentation: Comparison of Labeling Methodologies
The selection of a protein labeling strategy depends on the target protein, the desired site of modification, and the intended application. Below is a comparison of the aminoxy-EDTA method with common alternatives.
| Feature | Periodate/Aminoxy-EDTA on Glycans | Azide/Alkyne Click Chemistry on Glycans | NHS-Ester Chemistry on Lysines |
| Target Site | Sialic acids and other cis-diol containing sugars. | Metabolically incorporated unnatural sugars (e.g., GalNAz). | Surface-exposed lysine (B10760008) residues. |
| Specificity | High for glycans, potentially multiple sites per protein. | High for the bioorthogonal handle, potentially multiple sites. | Low specificity, targets multiple lysines. |
| Reaction | Oxime Ligation. | Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC). | N-Hydroxysuccinimide ester acylation. |
| Key Reagents | Sodium Periodate, Aminoxy-EDTA, Aniline (B41778) (catalyst). | Azido-sugars (e.g., Ac₄ManNAz), Alkyne-probe, Copper(I) catalyst (for CuAAC). | NHS-ester functionalized probe. |
| Typical pH | Oxidation: ~5.5-7.4; Ligation: ~6.5-7.0.[4][8] | ~7.4 (SPAAC); ~4-8 (CuAAC). | ~7.2-8.5. |
| Protein Function | Generally well-preserved due to distal modification site. | Generally well-preserved. | High risk of functional disruption if lysines are in active/binding sites. |
| Key Advantage | No metabolic engineering required; uses native glycans.[4] | Highly specific and bioorthogonal. | Simple, rapid reaction for any protein with accessible lysines. |
| Key Limitation | Requires glycoprotein with accessible, oxidizable sugars. | Requires metabolic incorporation of unnatural sugars by cells. | Non-specific, can lead to heterogeneous products and loss of function. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for labeling and characterization.
This protocol is adapted from established methods for labeling glycoproteins.[4][6][8]
-
Glycoprotein Preparation:
-
Prepare the glycoprotein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines like Tris, which can interfere with subsequent steps.
-
-
Periodate Oxidation:
-
To selectively oxidize sialic acids, cool the protein solution to 4°C.
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1 mM.[5]
-
Incubate the reaction for 30 minutes at 4°C in the dark (periodate is light-sensitive).[5]
-
Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized glycoprotein from excess periodate and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.7).
-
-
Oxime Ligation:
-
Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., water or DMSO).
-
Add a 50-100 fold molar excess of the aminoxy-EDTA reagent to the purified, oxidized glycoprotein.
-
To accelerate the reaction, add aniline to a final concentration of 10 mM from a freshly prepared stock.[4]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification:
-
Remove unreacted aminoxy-EDTA and aniline catalyst by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Mass spectrometry (MS) is used to confirm successful conjugation and determine the degree of labeling.
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein and an unlabeled control.
-
For intact mass analysis, dilute the samples to ~0.1 mg/mL in an appropriate buffer for LC-MS analysis.
-
For peptide mapping, denature, reduce, alkylate, and digest the proteins with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Intact Mass: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Compare the deconvoluted mass spectra of the labeled and unlabeled protein. The mass shift will correspond to the molecular weight of the attached EDTA reagent. Heterogeneity in the number of attached labels will result in multiple peaks.
-
Peptide Mapping: Analyze the digested peptides by LC-MS/MS. Search the data for peptides showing a mass modification corresponding to the oxidized glycan plus the EDTA-reagent. MS/MS fragmentation will confirm the specific site of attachment on the glycan structure.
-
This assay validates the functionality of the attached EDTA moiety.
-
Preparation:
-
Prepare a solution of the EDTA-labeled protein in a metal-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, treated with Chelex resin).
-
Prepare a stock solution of a suitable metal salt (e.g., 10 mM NiSO₄ or CuSO₄).
-
-
IMAC Binding:
-
Equilibrate an IMAC column (e.g., Ni-NTA agarose) with the metal-free buffer.
-
Load an aliquot of the EDTA-labeled protein onto the column. It should flow through, as there are no chelated metals.
-
Incubate another aliquot of the EDTA-labeled protein with a 5-10 fold molar excess of the metal salt for 30 minutes.
-
Load the metal-incubated protein onto the equilibrated IMAC column.
-
Wash the column with the binding buffer.
-
Elute the bound protein using a buffer containing a competing chelator like imidazole (B134444) (100-500 mM) or by lowering the pH.[9]
-
-
Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE. Successful chelation is confirmed if the protein only binds to the IMAC resin after pre-incubation with the metal ion.
-
Visualizing Comparative Chemistries
The choice of chemical reaction is fundamental to the labeling strategy. The diagram below illustrates the key differences between oxime ligation and the widely used copper-catalyzed click chemistry.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Purification Methods [comis.med.uvm.edu]
- 8. biotium.com [biotium.com]
- 9. rega.kuleuven.be [rega.kuleuven.be]
A Comparative Guide to Affinity Cleaving Reagents for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
The ability to efficiently and specifically cleave affinity tags from recombinant proteins is a critical step in obtaining pure, native proteins for downstream applications. The choice of the cleavage reagent is paramount and depends on factors such as the nature of the target protein, the desired level of purity, and cost considerations. This guide provides a comparative analysis of common affinity cleaving reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Affinity Cleaving Reagents
Affinity cleaving reagents can be broadly categorized into three main types: enzymatic cleavers (proteases), chemical reagents, and self-cleaving tags (inteins). Each category offers a unique set of advantages and disadvantages in terms of specificity, efficiency, and reaction conditions.
-
Enzymatic Cleavers (Proteases): These are highly specific enzymes that recognize and cleave a particular amino acid sequence. They are the most commonly used reagents due to their high specificity, which minimizes off-target cleavage of the protein of interest.
-
Chemical Reagents: These reagents cleave peptide bonds at specific amino acid residues. They are generally less expensive than proteases but are often less specific and can lead to protein modification or degradation.
-
Self-Cleaving Tags (Inteins): These are protein domains that can be induced to undergo self-excision from a fusion protein, releasing the target protein without the need for an external cleaving agent. This method offers a simple and efficient purification strategy.
Quantitative Comparison of Affinity Cleaving Reagents
The following tables provide a summary of the key characteristics and performance of common affinity cleaving reagents.
Table 1: Enzymatic Cleaving Reagents (Proteases)
| Protease | Recognition Sequence | Cleavage Site | Optimal Temperature (°C) | Optimal pH | Advantages | Disadvantages |
| TEV Protease | ENLYFQ(G/S) | Between Q and (G/S) | 4 - 30 | 6.0 - 8.5 | High specificity, active in a wide range of buffers.[1][2][3] | Can undergo auto-cleavage, may require a His-tag for removal. |
| Factor Xa | I(E/D)GR | After R | 20 - 25 | 7.5 - 8.0 | Commercially available, well-characterized. | Known to have off-target cleavage, sensitive to reducing agents.[1][2] |
| Thrombin | LVPRGS | Between R and G | 20 - 25 | 7.5 - 8.5 | Relatively specific, can be removed with benzamidine (B55565) resin. | Can exhibit non-specific cleavage.[1] |
| Enterokinase | DDDDK | After K | 20 - 25 | 7.0 - 9.0 | Highly specific. | Can be expensive, efficacy can be sequence-dependent.[2] |
| PreScission™ Protease | LEVLFQGP | Between Q and G | 4 - 5 | 7.0 - 8.0 | High specificity, optimal activity at low temperatures.[2] | Reduced efficiency at higher temperatures. |
| SUMO Protease (Ulp1) | Recognizes tertiary structure of SUMO tag | After the C-terminus of SUMO | 4 - 30 | 7.0 - 8.0 | Highly specific for SUMO tag, leaves no extra residues. | Requires a SUMO fusion tag. |
Table 2: Chemical Cleaving Reagents
| Reagent | Recognition Residue | Cleavage Site | Typical Conditions | Advantages | Disadvantages |
| Cyanogen (B1215507) Bromide (CNBr) | Methionine (Met) | C-terminal to Met | 70% Formic acid or 6M Guanidine-HCl/0.1M HCl | High cleavage efficiency for most Met residues (>90%).[4] | Toxic and volatile, reduced efficiency at Met-Ser/Thr bonds, can cause formylation of the protein.[4][5][6] |
| Formic Acid | Aspartate-Proline (Asp-Pro) | Between Asp and Pro | 70-88% Formic acid, 37-45°C | Specific for the rare Asp-Pro bond. | Can cause protein degradation and formylation, slower reaction than CNBr.[5][7][8] |
Table 3: Self-Cleaving Inteins
| Intein System | Induction Method | Cleavage Efficiency | Advantages | Disadvantages |
| Thiol-induced (e.g., Sce VMA) | Addition of thiols (e.g., DTT, MESNA) | >90%[9] | Controllable cleavage, high efficiency. | Requires reducing agents, can be slow (16-40 hours).[10] |
| pH-induced (e.g., Mtu RecA) | pH shift (e.g., from 8.5 to 6.0) | >90%[9] | No need for reducing agents, can be faster than thiol-induced cleavage. | Cleavage efficiency can be protein-dependent. |
| Temperature-induced | Temperature shift | Variable | Simple induction method. | Less common, may affect protein stability. |
| Split Inteins | Complementation of two intein fragments | >90%[9] | No spontaneous cleavage, highly controllable.[9] | Requires co-expression or addition of the complementary fragment. |
Experimental Protocols
On-Column Enzymatic Cleavage of a His-tagged Protein
This protocol describes the purification of a His-tagged protein followed by on-column cleavage using a His-tagged protease (e.g., TEV protease).
-
Protein Expression and Lysis: Express the His-tagged target protein in a suitable expression system. Harvest the cells and lyse them in a buffer containing a lysis agent and protease inhibitors.
-
Affinity Chromatography:
-
Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole (B134444), pH 8.0).
-
Load the clarified cell lysate onto the column.
-
Wash the column with wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM imidazole, pH 8.0) to remove unbound proteins.
-
-
On-Column Cleavage:
-
Equilibrate the column with cleavage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0).
-
Prepare the His-tagged protease in cleavage buffer. The amount of protease required should be optimized, but a common starting point is a 1:50 to 1:100 protease:target protein mass ratio.
-
Load the protease onto the column and incubate at the optimal temperature for the protease (e.g., 4°C or room temperature) for a predetermined time (e.g., 4-16 hours).
-
-
Elution:
-
Elute the cleaved target protein from the column using the cleavage buffer. The His-tagged protease and the cleaved His-tag will remain bound to the column.
-
Collect the fractions and analyze them by SDS-PAGE to assess the purity and cleavage efficiency.
-
-
Protease and Tag Removal:
-
To remove any remaining uncleaved protein, the His-tagged protease, and the cleaved tag, the column can be washed with a high-concentration imidazole buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).
-
In-Solution Chemical Cleavage with Cyanogen Bromide (CNBr)
This protocol describes the cleavage of a purified protein in solution using CNBr. Caution: CNBr is highly toxic and volatile. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Protein Preparation: The purified protein should be in a lyophilized form or dissolved in a minimal volume of water.
-
Cleavage Reaction:
-
Dissolve the protein in 70% formic acid to a final concentration of 1-10 mg/mL.
-
Add a 100-fold molar excess of CNBr (dissolved in 70% formic acid) to the protein solution.
-
Incubate the reaction in the dark at room temperature for 12-24 hours.
-
-
Reaction Quenching and Removal of Reagents:
-
Dilute the reaction mixture 5-10 fold with deionized water.
-
Lyophilize the sample to remove the formic acid and excess CNBr. Repeat the lyophilization from water to ensure complete removal.
-
-
Analysis:
-
Resuspend the cleaved protein fragments in an appropriate buffer.
-
Analyze the cleavage products by SDS-PAGE or mass spectrometry.
-
Quantification of Cleavage Efficiency by SDS-PAGE and Densitometry
-
Sample Preparation: Collect samples before and after the cleavage reaction.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel to separate the uncleaved fusion protein from the cleaved target protein and the affinity tag.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Image Acquisition: Scan the stained gel using a densitometer or a gel documentation system to obtain a high-resolution grayscale image.
-
Densitometry Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the intensity of the protein bands.
-
Draw a region of interest (ROI) around each band (uncleaved, cleaved target protein, and tag).
-
Measure the integrated density of each band and subtract the background intensity.
-
-
Calculation of Cleavage Efficiency:
-
Cleavage Efficiency (%) = [Integrated density of cleaved protein / (Integrated density of uncleaved protein + Integrated density of cleaved protein)] x 100.
-
Visualizing Workflows and Concepts
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts in affinity cleavage.
Caption: Workflow for on-column affinity cleavage.
Caption: General workflow for chemical cleavage of a fusion protein.
Caption: Principle of a pull-down assay incorporating a cleavage step.
Conclusion
The selection of an appropriate affinity cleaving reagent is a critical decision in the protein purification workflow. Enzymatic cleavers offer high specificity and are ideal for sensitive proteins, while chemical reagents provide a cost-effective alternative for robust proteins. Self-cleaving inteins represent an elegant and efficient method for obtaining tag-less proteins in a single chromatographic step. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their cleavage strategy to obtain high-purity, native proteins for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pages.jh.edu [pages.jh.edu]
- 4. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lclane.net [lclane.net]
- 6. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controllable protein cleavages through intein fragment complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
A Researcher's Guide to the Validation of Mass Spectrometry Data for Chemically Labeled Peptides
For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins is crucial for understanding biological systems and developing new therapeutics. Chemical labeling of peptides is a powerful strategy in mass spectrometry-based proteomics that enables relative and absolute quantification of proteins from different samples. This guide provides a comprehensive comparison of common chemical labeling techniques, details experimental protocols, and outlines the critical steps for validating the resulting mass spectrometry data.
It is important to clarify a common point of confusion regarding the role of ethylenediaminetetraacetic acid (EDTA) in mass spectrometry. While EDTA is a metal chelator frequently used during protein extraction to inhibit metalloproteases and prevent oxidative damage, it is not used as a chemical label for peptide quantification. This guide will focus on established chemical labeling strategies that are central to modern quantitative proteomics.
Comparison of Common Chemical Labeling Strategies for Peptides
The choice of a chemical labeling reagent depends on the specific goals of the experiment, such as the number of samples to be compared (multiplexing capability) and the desired level of quantification (relative or absolute). Below is a comparison of several widely used chemical labeling strategies.
| Feature | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantification (iTRAQ) | Isotope-Coded Affinity Tags (ICAT) | Dimethyl Labeling |
| Reaction Chemistry | Amine-reactive NHS-ester chemistry targeting N-termini and lysine (B10760008) residues. | Amine-reactive NHS-ester chemistry targeting N-termini and lysine residues. | Cysteine-reactive iodoacetyl chemistry. | Amine-reactive chemistry targeting N-termini and lysine residues using formaldehyde (B43269) and cyanoborohydride. |
| Quantification Principle | Isobaric. Reporter ions in MS/MS spectra are used for relative quantification. | Isobaric. Reporter ions in MS/MS spectra are used for relative quantification. | Isotopic. Comparison of peptide peak intensities in the MS1 spectrum. | Isotopic. Comparison of peptide peak intensities in the MS1 spectrum. |
| Multiplexing Capability | High (up to 18-plex with TMTpro). | Moderate (4-plex and 8-plex). | Low (2-plex). | Low to moderate (2-plex or 3-plex). |
| Typical Applications | Global protein expression profiling, post-translational modification analysis, systems biology. | Global protein expression profiling, biomarker discovery. | Targeted protein quantification, analysis of cysteine-containing peptides. | Cost-effective global protein expression profiling. |
| Advantages | High multiplexing, increased throughput. | Well-established method. | Reduces sample complexity by targeting a subset of peptides. | Inexpensive, simple procedure. |
| Limitations | Ratio compression can occur, potentially underestimating large changes in protein abundance. | Ratio compression can occur. | Only quantifies cysteine-containing peptides, limiting proteome coverage. | Lower multiplexing capability compared to isobaric tags. |
Experimental Protocols and Workflows
A generalized workflow for the chemical labeling of peptides for mass spectrometry analysis is depicted below. This is followed by a more detailed experimental protocol for Tandem Mass Tag (TMT) labeling, a widely used isobaric tagging method.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column and dry the peptides under vacuum.
-
-
TMT Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., triethylammonium (B8662869) bicarbonate or HEPES).
-
Equilibrate the TMT labeling reagents to room temperature and dissolve them in an organic solvent like anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
For complex samples, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For isobaric tags like TMT, a fragmentation method such as Higher-energy Collisional Dissociation (HCD) is used to generate reporter ions for quantification.
-
Validation of Mass Spectrometry Data
Rigorous data validation is essential to ensure the reliability of quantitative proteomics results. The validation process involves several steps at the spectrum, peptide, and protein levels.
-
MS1 Level Validation:
-
Mass Accuracy: The mass spectrometer should be properly calibrated to ensure high mass accuracy of the precursor ions. A mass error of less than 5 ppm is typically expected for high-resolution instruments.
-
Chromatographic Performance: Evaluate the quality of the chromatography by inspecting the peak shape, retention time stability, and overall signal intensity.
-
-
MS2 Level Validation and Peptide Identification:
-
Database Searching: The acquired tandem mass spectra are searched against a protein sequence database to identify the corresponding peptides.[1] Common search engines include Mascot, SEQUEST, and Andromeda (within MaxQuant).[2]
-
False Discovery Rate (FDR) Control: The target-decoy search strategy is a widely used method to estimate the FDR.[3] By searching the spectra against a database containing both forward (target) and reversed or shuffled (decoy) sequences, the number of false-positive identifications can be estimated. A strict FDR cutoff (typically 1%) is applied at both the peptide-spectrum match (PSM) and protein levels.
-
-
Quantitative Validation:
-
Reporter Ion Intensity/Precursor Ion Intensity: For isobaric labeling, ensure that the reporter ion signals are of sufficient intensity for accurate quantification. For isotopic labeling, the extracted ion chromatograms (XICs) of the light and heavy peptide pairs are used for quantification.
-
Normalization: Normalize the quantitative data to correct for variations in sample loading and instrument performance.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to identify statistically significant changes in protein abundance between different conditions. It is also important to account for multiple hypothesis testing.
-
Data Presentation for Comparison
Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Protein Data
| Protein Accession | Gene Symbol | Description | Log2 Fold Change (Treatment vs. Control) | p-value | q-value (FDR adjusted) |
| P02768 | ALB | Serum albumin | -0.25 | 0.35 | 0.58 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.58 | 0.002 | 0.015 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | <0.001 | 0.005 |
References
Control Experiments for Affinity Cleavage Using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Comparative Guide
In the landscape of molecular biology and drug development, affinity cleavage is a powerful technique to probe the proximity and orientation of interacting biomolecules. This guide provides a comprehensive overview of control experiments for affinity cleavage utilizing the iron-chelated reagent, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)-Fe(III), and compares this method with alternative approaches. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data for comparison, and employs visualizations to clarify complex workflows and concepts.
Introduction to Affinity Cleavage with Fe-EDTA Reagents
Affinity cleavage with iron-EDTA complexes, such as EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)-Fe(III), relies on the generation of highly reactive hydroxyl radicals in close proximity to a target biomolecule. The EDTA moiety chelates an iron ion (Fe³⁺), which, upon reduction to Fe²⁺ by a reducing agent like ascorbate (B8700270) and in the presence of hydrogen peroxide, catalyzes the formation of hydroxyl radicals via the Fenton reaction.[1] These radicals can then cleave the backbone of nearby proteins or nucleic acids within a radius of approximately 10 Å.[1] The aminoxyacetamidobenzyl group allows for the covalent attachment of the EDTA-Fe complex to a specific site on a protein of interest, thereby directing the cleavage to its binding partner. A closely related and well-documented reagent, (S)-1-(p-bromoacetamidobenzyl)EDTA (BABE), functions via a similar mechanism and is often used as a benchmark for this class of reagents.[1][2]
The Critical Role of Control Experiments
To ensure the validity and interpretability of affinity cleavage results, a series of rigorous control experiments are indispensable. These controls are designed to rule out non-specific cleavage, artifacts, and to confirm that the observed cleavage is indeed dependent on the specific molecular interaction being studied.
Key Control Experiments:
-
No Affinity Reagent Control: The target molecule is subjected to the cleavage conditions (ascorbate and H₂O₂) in the absence of the protein-Fe-EDTA conjugate. This control accounts for any background cleavage of the target due to inherent instability or contamination.
-
No Cleavage Reagents Control: The protein-Fe-EDTA conjugate is incubated with the target molecule, but without the addition of ascorbate and hydrogen peroxide. This ensures that the conjugate itself, or any contaminants in its preparation, do not possess intrinsic cleavage activity.
-
Unconjugated Protein Control: The unmodified protein (without the attached Fe-EDTA) is incubated with the target molecule under full cleavage conditions. This control demonstrates that the cleavage is dependent on the localized hydroxyl radicals generated by the tethered Fe-EDTA and not a result of the protein-target interaction alone.
-
Non-specific Protein Control: A different protein, known not to interact with the target molecule but conjugated with the Fe-EDTA reagent, is used. This control helps to assess the level of non-specific cleavage due to random collisions.
-
Hydroxyl Radical Scavenger Control: The affinity cleavage reaction is performed in the presence of a hydroxyl radical scavenger, such as glycerol, DMSO, or thiourea.[3] A significant reduction in cleavage in the presence of the scavenger provides strong evidence that the cleavage is mediated by hydroxyl radicals.
-
Mutant Protein Control: If the interaction between the protein and the target is well-characterized, a mutant version of the protein with abolished or significantly reduced binding affinity can be used. This mutant, conjugated with the Fe-EDTA reagent, should not produce a specific cleavage pattern on the target.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the affinity cleavage experiment and the integration of key control experiments.
References
Safety Operating Guide
Personal protective equipment for handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The following procedures are based on established safety protocols for handling similar laboratory chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose | Guideline Reference |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles. | ANSI Z.87.1 1989 standard[1] |
| Hand Protection | Disposable nitrile gloves. For extended contact, consider double gloving or using heavier-duty gloves. | Prevents skin contact with the chemical. | Consult manufacturer's guide for chemical compatibility[1] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Protects skin and clothing from spills and contamination.[1][2] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a respirator may be required. | Minimizes inhalation of dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will enhance safety and experimental reproducibility.
1. Preparation and Pre-Handling Check:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower and verify they are accessible.[3]
-
Confirm that all necessary PPE is available and in good condition.[4]
-
Review the experimental protocol and have all required materials ready.
2. Handling the Compound:
-
Don appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Thoroughly clean the work area with an appropriate solvent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.[3][5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
| Scenario | Immediate Action |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). 3. Place the absorbed material into a sealed container for disposal.[6][7] 4. Clean the spill area with a suitable solvent. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[6][7] 3. Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6][9]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
All waste must be disposed of in accordance with local, state, and federal regulations.[10]
Caption: Workflow for Safe Handling of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. youtube.com [youtube.com]
- 3. support.hpe.com [support.hpe.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. msds.water-id.com [msds.water-id.com]
- 6. edvotek.com [edvotek.com]
- 7. EDTA Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. vistaapex.com [vistaapex.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
